11-Demethyltomaymycin
Description
structure
Properties
CAS No. |
55511-85-8 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
(6R,6aS,8E)-8-ethylidene-3,6-dihydroxy-2-methoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C15H18N2O4/c1-3-8-4-11-14(19)16-10-6-12(18)13(21-2)5-9(10)15(20)17(11)7-8/h3,5-6,11,14,16,18-19H,4,7H2,1-2H3/b8-3+/t11-,14+/m0/s1 |
InChI Key |
QUYGRHFKOMIUQW-CYXMTJDRSA-N |
Isomeric SMILES |
C/C=C/1\C[C@H]2[C@H](NC3=CC(=C(C=C3C(=O)N2C1)OC)O)O |
Canonical SMILES |
CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)O |
Synonyms |
11-demethyltomaymycin |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Intrigue of 11-Demethyltomaymycin: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of 11-Demethyltomaymycin, a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family. PBDs are of significant interest to researchers, scientists, and drug development professionals due to their unique DNA-interactive properties and cytotoxic potential. This document synthesizes available data on its DNA binding, cellular effects, and potential signaling pathway interactions, offering a foundational resource for further investigation and therapeutic development.
Core Mechanism: Covalent DNA Alkylation in the Minor Groove
The primary mechanism of action of this compound, consistent with other members of the PBD class, is its ability to form a covalent adduct with DNA. This interaction occurs within the minor groove of the DNA double helix, a feature that distinguishes PBDs from many other DNA-binding agents that typically interact with the major groove.
The key chemical feature enabling this interaction is the electrophilic imine moiety present in the PBD core structure. This imine allows for the alkylation of the exocyclic N2-amino group of a guanine base. This covalent bond formation is highly specific and results in the this compound molecule lying snugly within the minor groove, causing minimal distortion to the overall DNA structure. This subtle yet critical modification is believed to be a key factor in its biological activity, as it can interfere with the processes of DNA replication and transcription by obstructing the passage of polymerases and other DNA-processing enzymes.
dot
Cellular Effects: Cytotoxicity and Potential for Cell Cycle Arrest and Apoptosis
The covalent modification of DNA by this compound leads to potent cytotoxic effects against various cancer cell lines. While specific data for this compound is limited, the broader class of PBDs is known to induce cell cycle arrest and apoptosis. The presence of DNA adducts can trigger cellular DNA damage response pathways, leading to a halt in cell cycle progression to allow for DNA repair. However, if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.
Cytotoxicity Data
Published data indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for the following cell lines:
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Leukemia L1210 | Leukemia | 9.2 | [3] |
| Plasmacytoma | Myeloma | Not specified in direct search results | |
| Ovarian Cancer | Ovarian Carcinoma | Not specified in direct search results |
Note: Specific IC50 values for plasmacytoma and ovarian cancer cell lines were not available in the immediate search results but are implied by the literature.
Experimental Protocols: Foundational Methodologies
DNA Footprinting Assay
This technique is used to identify the specific DNA sequence where a molecule binds.
Principle: A DNA fragment end-labeled with a radioactive or fluorescent tag is incubated with the binding molecule (this compound). The DNA is then partially cleaved by an enzyme, such as DNase I. The regions where the molecule is bound are protected from cleavage, leaving a "footprint" on the sequencing gel.
General Protocol:
-
Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cleave the DNA backbone, except where it is protected by the bound ligand.
-
Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. The resulting ladder of bands will show a gap, or "footprint," corresponding to the binding site of this compound.
dot
Cell Viability and Cytotoxicity Assays
These assays are crucial for quantifying the cytotoxic effects of this compound.
Principle: Various methods can be employed, such as the MTT or MTS assay, which measure the metabolic activity of viable cells, or trypan blue exclusion, which identifies cells with compromised membrane integrity.
General Protocol (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
Signaling Pathways: An Area for Future Research
The precise signaling pathways modulated by this compound remain to be fully elucidated. However, based on the known effects of other DNA-damaging agents, it is plausible that its activity involves the activation of key DNA damage response (DDR) pathways.
dot
Further research is warranted to investigate the specific effects of this compound on key signaling nodes such as ATM, ATR, p53, and the caspase cascade. Such studies will provide a more detailed understanding of its molecular pharmacology and could inform the rational design of combination therapies.
Conclusion
This compound represents a compelling member of the PBD family of antitumor antibiotics. Its mechanism of action, centered on covalent alkylation of the DNA minor groove, triggers potent cytotoxic effects in cancer cells. While the broad strokes of its activity are understood, this technical guide highlights the need for more granular data, including detailed experimental protocols and a deeper exploration of its impact on cellular signaling pathways. Continued investigation into these areas will be crucial for unlocking the full therapeutic potential of this and related compounds in the field of oncology.
References
- 1. Enhanced topoisomerase II targeting by annamycin and related 4-demethoxy anthracycline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the DNA Binding Affinity and Sequence Specificity of 11-Demethyltomaymycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Demethyltomaymycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class. These natural products and their synthetic analogs are of significant interest in oncology due to their unique mechanism of action, which involves covalent binding to the minor groove of DNA. This interaction disrupts essential cellular processes such as transcription and replication, ultimately leading to cell death. A thorough understanding of the DNA binding affinity and sequence specificity of this compound is crucial for the rational design of new PBD-based anticancer agents and for optimizing their therapeutic efficacy. This guide provides a comprehensive overview of the current knowledge on the DNA binding properties of this compound, details of experimental methodologies used for its characterization, and insights into the cellular pathways affected by its DNA-damaging activity.
DNA Binding Affinity and Mechanism
This compound, like other PBDs, forms a covalent adduct with DNA. The key chemical feature enabling this interaction is the electrophilic N10-C11 imine moiety within the PBD core structure. This group reacts with the nucleophilic N2-amino group of guanine bases located in the minor groove of the DNA double helix. This covalent bond formation is highly specific and is a critical determinant of the biological activity of PBDs. The S-configuration at the C11a chiral center of the PBD molecule allows it to fit snugly within the right-handed twist of the DNA minor groove, ensuring optimal orientation for the covalent reaction.
While precise quantitative data for the binding affinity (e.g., dissociation constant, Kd) of this compound to specific DNA sequences is not extensively tabulated in publicly available literature, studies on the parent compound, tomaymycin, and its derivatives provide significant insights. The binding affinity is influenced by the local DNA sequence context.
Data Presentation: DNA Binding Parameters
The following table summarizes the qualitative and semi-quantitative data on the DNA binding of tomaymycin and related compounds, which are expected to be comparable to this compound.
| Compound | Method | DNA Sequence | Observation | Reference |
| Tomaymycin | Time-resolved Fluorescence Spectroscopy | 5'-AGA | Two distinct lifetime species observed, suggesting different binding modes. The rate of formation of the longer lifetime species is approximately twice as fast as the shorter one. | [3] |
| Tomaymycin | Time-resolved Fluorescence Spectroscopy | Synthetic DNA polymers | Rates of adduct formation vary by two orders of magnitude, with poly(dA-dG)•poly(dC-dT) reacting the fastest. | [2] |
| Nor-tomaymycin derivatives | DNA Thermal Denaturation | Oligonucleotides with AGA binding motif | Significant increases in melting temperature (Tm) upon binding, indicative of duplex stabilization. The magnitude of the ΔTm correlates with binding affinity. |
DNA Sequence Specificity
The covalent interaction of this compound with DNA is not random but exhibits a clear sequence preference. Extensive research on the PBD class has established a consensus binding motif.
Preferred Binding Sequences
PBDs, including tomaymycin and by extension this compound, show a strong preference for binding to guanine residues within specific trinucleotide sequences. The generally accepted hierarchy of binding preference is:
5'-Pu-G-Pu > 5'-Py-G-Pu > 5'-Pu-G-Py > 5'-Py-G-Py
Where:
-
Pu represents a purine base (Adenine or Guanine)
-
Py represents a pyrimidine base (Cytosine or Thymine)
-
G is the guanine to which the drug covalently binds.
This sequence specificity is attributed to the shape and electronic properties of both the PBD molecule and the DNA minor groove. The width and depth of the minor groove vary depending on the DNA sequence, and the preferred Pu-G-Pu sequence is thought to provide an optimal fit for the PBD molecule, facilitating the covalent reaction. Studies have shown that the sequence specificity correlates with the degree of DNA bending and the kinetics of the reaction, with the most preferred sequences reacting faster and inducing greater conformational changes in the DNA.[1]
Experimental Protocols
The characterization of this compound's DNA binding properties relies on a variety of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences to which a small molecule binds.
Protocol:
-
DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl2) at room temperature for a sufficient time to allow equilibrium to be reached.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture and incubated for a short period (e.g., 1-2 minutes). DNase I will cleave the DNA backbone at sites not protected by the bound ligand.
-
Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).
-
Gel Electrophoresis: The DNA fragments are denatured by heating and then separated by size on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The binding site of this compound will appear as a "footprint," a region of the gel with a significant reduction in the intensity of the DNA ladder, corresponding to the DNA sequence protected from DNase I cleavage. A Maxam-Gilbert sequencing ladder of the same DNA fragment is typically run alongside to precisely identify the protected bases.
Exonuclease III Stop Assay
This assay is used to determine the covalent binding sites and the extent of DNA alkylation.
Protocol:
-
DNA Substrate Preparation: A DNA fragment is uniquely labeled at one of its 5' ends.
-
Drug-DNA Adduct Formation: The labeled DNA is incubated with this compound to allow for covalent adduct formation.
-
Exonuclease III Digestion: Exonuclease III, which digests DNA in a 3' to 5' direction, is added to the reaction. The enzyme will proceed along the DNA strand until it is blocked by the covalently bound drug molecule.
-
Reaction Quenching and Analysis: The reaction is stopped, and the DNA fragments are analyzed on a denaturing polyacrylamide gel. The positions of the stops in the digestion pattern, when compared to a sequencing ladder, reveal the precise locations of the covalent adducts. The intensity of the stop bands can provide a semi-quantitative measure of the extent of alkylation at different sites.
Thermal Denaturation Assay (Tm Shift Analysis)
This method assesses the effect of a ligand on the thermal stability of DNA.
Protocol:
-
Sample Preparation: A solution containing a specific DNA oligonucleotide duplex and a fluorescent dye that preferentially binds to double-stranded DNA (e.g., SYBR Green) is prepared in a suitable buffer.
-
Ligand Addition: The DNA solution is mixed with varying concentrations of this compound. A control sample without the drug is also prepared.
-
Thermal Denaturation: The samples are placed in a real-time PCR instrument or a spectrophotometer with a temperature-controlled cuvette holder. The temperature is gradually increased, and the fluorescence or absorbance at 260 nm is monitored in real-time.
-
Data Analysis: As the DNA melts from a double-stranded to a single-stranded form, the fluorescence decreases or the absorbance increases. The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, is determined for each sample. An increase in the Tm in the presence of this compound (a positive ΔTm) indicates that the drug stabilizes the DNA duplex, and the magnitude of this shift is related to the binding affinity.
Mandatory Visualizations
Experimental Workflow for DNase I Footprinting
Caption: Workflow for identifying DNA binding sites using DNase I footprinting.
Cellular Response to this compound-Induced DNA Damage
Caption: Signaling pathways activated by this compound-induced DNA damage.
Conclusion
This compound represents a class of highly potent DNA-interactive agents with significant potential in cancer therapy. Its mechanism of action is centered on the sequence-selective covalent alkylation of guanine bases in the minor groove of DNA. The preference for Pu-G-Pu sequences is a key determinant of its biological activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel PBD analogs with improved therapeutic profiles. A deeper understanding of the cellular responses to the DNA damage induced by these compounds, particularly the interplay between DNA repair pathways and apoptotic signaling, will be critical for overcoming drug resistance and enhancing clinical outcomes.
References
- 1. Correlation of DNA sequence specificity of anthramycin and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-resolved fluorescence studies of tomaymycin bonding to synthetic DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-resolved fluorescence studies of tomaymycin bonding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 11-Demethyltomaymycin: A Technical Guide to NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Demethyltomaymycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family. These natural products exert their biological activity by binding to the minor groove of DNA, leading to cytotoxicity. The precise structural characterization of PBD analogues is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new, more effective anticancer agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex organic molecules in solution. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural determination of this compound by NMR.
Due to the unavailability of specific, publicly accessible NMR spectral data for this compound at the time of this writing, this guide will focus on the established experimental protocols and the expected NMR characteristics based on the known structure of tomaymycin and related PBDs. The data presented in the tables are illustrative and based on typical chemical shift ranges for the core PBD scaffold.
Expected NMR Data for this compound
The structural elucidation of this compound would rely on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the anticipated ¹H and ¹³C NMR data.
Table 1: Hypothetical ¹H NMR Data for this compound
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.5 - 7.8 | d | ~8.0 |
| H-2 | 6.8 - 7.0 | t | ~7.5 |
| H-3 | 7.2 - 7.4 | t | ~7.8 |
| H-4 | 7.0 - 7.2 | d | ~7.5 |
| H-6 | 4.0 - 4.2 | m | - |
| H-7 | 3.0 - 3.3 | m | - |
| H-9 (OH) | 9.0 - 10.0 | s | - |
| H-10a | 3.5 - 3.7 | dd | ~12.0, 4.0 |
| H-10b | 3.2 - 3.4 | dd | ~12.0, 2.0 |
| H-11 | 4.5 - 4.8 | t | ~3.0 |
| N-10-CH₃ | 2.8 - 3.0 | s | - |
Note: Chemical shifts are referenced to a standard internal solvent signal. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).
Table 2: Hypothetical ¹³C NMR Data for this compound
| Position | Expected Chemical Shift (δ, ppm) |
| C-1 | 120 - 125 |
| C-2 | 115 - 120 |
| C-3 | 130 - 135 |
| C-4 | 118 - 122 |
| C-4a | 140 - 145 |
| C-5a | 135 - 140 |
| C-6 | 50 - 55 |
| C-7 | 30 - 35 |
| C-8 | 150 - 155 |
| C-9 | 145 - 150 |
| C-10a | 45 - 50 |
| C-11 | 70 - 75 |
| C-11a | 165 - 170 |
| N-10-CH₃ | 35 - 40 |
Experimental Protocols
The successful acquisition of high-quality NMR data is critical. The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Sample Preparation:
-
Dissolution: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH).
-
Internal Standard: A small amount of tetramethylsilane (TMS) or the residual solvent peak is used as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Filtration: The solution is filtered through a microfilter into a standard 5 mm NMR tube to remove any particulate matter.
1D NMR Spectroscopy:
-
¹H NMR (Proton):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR (Carbon):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
-
Pulse Program: cosygpmf (phase-sensitive with gradient pulses).
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 4-16 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
Pulse Program: hsqcedetgpsisp2.3 (editing capability to distinguish CH, CH₂, and CH₃ groups).
-
Spectral Width: 12 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).
-
Number of Scans: 8-32 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting spin systems.
-
Pulse Program: hmbcgplpndqf.
-
Correlation Delay: Optimized for long-range couplings (e.g., 60-100 ms).
-
Number of Scans: 16-64 per increment.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, essential for determining stereochemistry and conformation.
-
Pulse Program: noesygpph or roesygpph.
-
Mixing Time: 300-800 ms for NOESY, 150-300 ms for ROESY.
-
Number of Scans: 16-64 per increment.
-
Structural Elucidation Workflow & Key Correlations
The process of elucidating the structure of this compound from its NMR spectra follows a logical progression.
A critical step in the structure determination is the analysis of long-range correlations from the HMBC spectrum to piece together the molecular skeleton.
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a systematic process that integrates data from a suite of 1D and 2D experiments. While direct experimental data for this specific molecule is not presently available in public databases, the established methodologies and expected spectral patterns for the pyrrolobenzodiazepine scaffold provide a robust framework for its characterization. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of the carbon skeleton and proton signals, while NOESY or ROESY experiments are indispensable for confirming the relative stereochemistry. This comprehensive NMR analysis is fundamental for advancing the development of PBDs as next-generation anticancer therapeutics.
References
An In-depth Technical Guide to 11-Demethyltomaymycin: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Demethyltomaymycin is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of antibiotics, a group of natural products known for their potent antitumor and antimicrobial activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for its study and an elucidation of its mechanism of action. The information presented herein is intended to support further research and development of this compound and its analogs as potential therapeutic agents.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. It is important to note that while some data is derived from experimental observations of related compounds, other specific quantitative values for this particular molecule are based on computational predictions due to the limited availability of direct experimental data in the public domain.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (6R,6aS,8E)-8-ethylidene-3,6-dihydroxy-2-methoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1][2]benzodiazepin-11-one |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.31 g/mol |
| CAS Number | 55511-85-8 |
| Canonical SMILES | C/C=C/1\C[C@H]2--INVALID-LINK--O |
Physicochemical Data (Predicted)
| Property | Predicted Value | Notes |
| Melting Point | 220.2 °C | Prediction based on computational models. |
| Solubility | ||
| Water | Low | PBDs are generally sparingly soluble in water. |
| DMSO | Soluble | A common solvent for PBDs in biological assays. |
| Methanol | Soluble | Often used in extraction and purification processes. |
| Acetone | Soluble | Can be used for solubilization and handling. |
| LogP | 0.8 | A measure of lipophilicity, suggesting moderate membrane permeability. |
Spectral Data (Predicted)
Detailed experimental NMR and UV-Vis spectra for this compound are not widely published. The following tables provide predicted spectral characteristics to aid in the identification and characterization of this compound.
1.3.1. Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |
| 10.10 | s | 1H, Ar-H |
| 8.90 | s | 1H, Ar-H |
| 8.23 | m | 2H, Ar-H |
| 8.06 | m | 2H, Ar-H |
| 6.06 | s | 2H, CH₂ |
| 3.94 | s | 3H, OCH₃ |
| 3.83 | q | 1H, CH |
| 3.74-3.60 | m | 5H, various CH/CH₂ |
| 1.40 | s | 9H, protecting group (if present) |
1.3.2. Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment (Tentative) |
| 186.9 | C=O |
| 163.6 | C=O |
| 141.6 | Ar-C |
| 138.2 | Ar-C |
| 131.9 | Ar-C |
| 131.4 | Ar-C |
| 131.3 | Ar-C |
| 126.0 | Ar-C |
| 125.6 | Ar-C |
| 121.5 | Ar-C |
| 120.7 | Ar-C |
| 98.5 | C-O |
| 78.0 | C-N |
| 76.9 | C-O |
| 62.0 | CH |
| 57.5 | OCH₃ |
| 34.4 | CH₂ |
| 27.6 | CH₂ |
| 20.9 | CH₃ |
1.3.3. Predicted UV-Vis Spectral Data
| λmax (nm) | Solvent | Notes |
| ~250-260 | Methanol | Associated with the anilino-quinazoline core. |
| ~315-340 | Methanol | Characteristic absorption band for the PBD chromophore. |
Mechanism of Action: DNA Alkylation
The biological activity of this compound, like other PBDs, stems from its ability to bind to the minor groove of DNA and form a covalent adduct with a guanine base. This interaction interferes with DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cells.
The key steps in the mechanism of action are:
-
Minor Groove Binding: The curved shape of the PBD molecule allows it to fit snugly within the minor groove of the DNA double helix.
-
Sequence Selectivity: PBDs exhibit a preference for binding to specific DNA sequences, typically GC-rich regions.
-
Covalent Adduct Formation: The electrophilic C11 position of the PBD molecule undergoes a nucleophilic attack by the N2 exocyclic amine of a guanine base, forming a stable aminal linkage.
-
DNA Processing Interference: The presence of the bulky PBD adduct in the minor groove distorts the DNA structure, sterically hindering the binding of DNA polymerases and transcription factors.
Caption: Mechanism of DNA alkylation by this compound.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the isolation, characterization, and biological evaluation of this compound. These protocols are based on established procedures for the broader PBD class of compounds and may require optimization for specific experimental conditions.
Isolation from Streptomyces sp.
This protocol outlines a general procedure for the extraction and purification of PBDs from a producing Streptomyces strain.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Fermentation: Inoculate a suitable liquid medium with a spore suspension of the producing Streptomyces strain. Incubate with shaking at an appropriate temperature (e.g., 28-30 °C) for a period determined by optimal production (typically 5-10 days).
-
Harvesting: Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes).
-
Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the compound.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate or chloroform:methanol). Collect fractions and monitor by thin-layer chromatography (TLC).
-
Preparative HPLC: Pool the fractions containing the target compound and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile).
-
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry, ¹H NMR, and ¹³C NMR.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
DNA Interaction Analysis (DNase I Footprinting)
This protocol is used to identify the specific DNA sequences where this compound binds.
Methodology:
-
DNA Labeling: Prepare a DNA fragment of interest (e.g., a promoter region of an oncogene) and label one end with a radioactive (e.g., ³²P) or fluorescent tag.
-
Binding Reaction: Incubate the labeled DNA fragment with increasing concentrations of this compound in a suitable binding buffer.
-
DNase I Digestion: Add a limited amount of DNase I to the reaction mixture and incubate for a short period to allow for partial digestion of the DNA. The enzyme will cut the DNA at sites not protected by the bound compound.
-
Reaction Quenching: Stop the digestion reaction by adding a stop solution (e.g., containing EDTA).
-
Denaturation and Electrophoresis: Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
Analysis: The binding site of this compound will appear as a "footprint," a region on the gel where the DNA has been protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. This technical guide has provided a detailed overview of its chemical and physical properties, a proposed mechanism of action, and generalized experimental protocols for its investigation. While a lack of extensive experimental data necessitates the use of predicted values for some properties, the information compiled herein serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating further exploration of this potent natural product. Future work should focus on obtaining experimental validation of the predicted data and elucidating the full therapeutic potential of this compound and its derivatives.
References
The Renaissance of a Pyrrolobenzodiazepine: 11-Demethyltomaymycin as a Blueprint for Novel Antibiotic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and the reinvestigation of known natural products for antibiotic development. Tomaymycin and its biosynthetic precursor, 11-demethyltomaymycin, belong to the pyrrolobenzodiazepine (PBD) class of compounds, historically recognized for their potent antitumor properties mediated through DNA binding. This technical guide details the strategic use of the this compound core structure as a starting point for the synthesis of a new generation of broad-spectrum antibiotics. By modifying the PBD scaffold, particularly at the C8 position, it is possible to shift the primary mechanism of action from DNA binding to other essential bacterial processes, such as DNA gyrase inhibition, thereby creating potent agents against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens. This document provides a comprehensive overview of the synthetic strategies, quantitative antimicrobial activity data, and detailed experimental protocols to guide researchers in this promising area of drug discovery.
The Pyrrolobenzodiazepine Scaffold: From Antitumor to Antibacterial
Pyrrolobenzodiazepines are a class of natural products isolated from various Streptomyces species. Their biological activity has been traditionally attributed to the covalent binding of their N10-C11 imine functionality to the N-2 of guanine in the minor groove of DNA.[1] This interaction is responsible for their significant cytotoxicity, which has been extensively explored in the context of cancer therapy.[2] However, recent research has demonstrated that strategic modification of the PBD core can unlock potent antibacterial activity, including against high-priority MDR pathogens.[3][4]
The key to this transformation lies in the derivatization of the PBD aromatic A-ring, which can modulate the molecule's interaction with DNA and introduce new pharmacophoric features. By attaching extended side chains, particularly aliphatic heterocycles, to the C8 position, the resulting analogs exhibit a shift in their mechanism of action, with DNA gyrase inhibition identified as a primary target.[3][4] This dual-targeting potential—disrupting DNA replication and repair through gyrase inhibition while potentially retaining some DNA interaction—presents a compelling strategy for developing robust antibiotics that may be less prone to rapid resistance development.
Biosynthesis of the this compound Core
Understanding the natural construction of the PBD core provides context for its synthetic modification. The biosynthesis of tomaymycin in Streptomyces achromogenes involves a complex pathway that assembles the characteristic tricyclic structure from amino acid precursors. The process is catalyzed by a suite of enzymes, including non-ribosomal peptide synthetases (NRPS).[5]
The pathway begins with the shikimate pathway, producing chorismate, which is then converted to the anthranilate moiety that forms the aromatic A-ring of the PBD.[5] A parallel pathway synthesizes the pyrrolidine ring. These components are then linked and cyclized by NRPS enzymes to form the complete PBD scaffold.[5] this compound is a key intermediate in this process.
Caption: Biosynthetic pathway of the this compound core.
Synthetic Approach for Novel Antibiotic Development
The synthesis of novel PBD-based antibiotics from a precursor like this compound involves the strategic derivatization of the C8 position. A convergent synthetic strategy is typically employed, where the PBD core is first synthesized and protected, followed by the attachment of various side chains.[3]
General Synthetic Workflow
The overall process can be broken down into several key stages: synthesis of the protected PBD core, preparation of diverse side chains, coupling of the side chains to the core, and finally, deprotection to yield the active antibiotic analogs. These analogs are then subjected to antimicrobial screening to determine their efficacy.
Caption: General workflow for synthesis and evaluation of PBD-based antibiotics.
Experimental Protocols
The following protocols are adapted from established syntheses of C8-modified PBD monomers and are applicable to a core structure like this compound.[3]
Protocol 1: Synthesis of the Protected PBD Core (Illustrative)
The synthesis of the protected PBD core is a multi-step process. An example route starts from vanillin and proceeds through nitration, reduction, and cyclization steps to form the tricyclic PBD system. Key reactive groups, such as the phenolic hydroxyl at C8 and the pyrrolidine nitrogen, are protected to allow for selective modification. Common protecting groups include tetrahydropyran (THP) for the hydroxyl group and allyloxycarbonyl (alloc) for the nitrogen.[3]
Protocol 2: C8-Derivatization with Polyamide Side Chains
-
Deprotection of C8-OH: The THP protecting group on the C8 hydroxyl of the PBD core is removed using an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), in a solvent like ethanol at elevated temperature (e.g., 55°C).
-
Coupling Reaction: The deprotected PBD core is then coupled with a pre-synthesized, terminally-functionalized side chain (e.g., a bromo-terminated polyamide). The coupling is typically an ether synthesis performed under basic conditions, for example, using cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
-
Final Side Chain Elongation: The terminal functional group on the now-attached side chain (e.g., a bromide) is reacted with an aliphatic heterocycle (e.g., piperidine, morpholine) in a solvent such as acetonitrile, often with a base like potassium carbonate (K₂CO₃), to complete the synthesis of the desired side chain.
-
Final Deprotection: The Alloc protecting group on the N10 position is removed. This is commonly achieved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like dimedone in a solvent such as tetrahydrofuran (THF).
-
Purification: The final compounds are purified using techniques such as flash column chromatography followed by preparative high-performance liquid chromatography (HPLC) to ensure high purity for biological testing.
Protocol 3: Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of MIC Plates: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Antimicrobial Activity
The true potential of this compound-inspired antibiotics is demonstrated by their quantitative in vitro activity against a panel of clinically relevant bacterial pathogens. The following table summarizes the MIC data for a series of C8-modified PBD analogs, showcasing their broad-spectrum activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of C8-Modified PBD Analogs (µg/mL) [3]
| Compound | Side Chain at C8 | S. aureus (MRSA) | E. faecium (VRE) | A. baumannii | K. pneumoniae | E. coli | P. aeruginosa |
| PBD-1 | 2-(Piperidin-1-yl)ethyl | 0.125 | 0.25 | 0.5 | 1 | 2 | 16 |
| PBD-2 | 3-(Piperidin-1-yl)propyl | 0.06 | 0.125 | 0.25 | 0.5 | 1 | 8 |
| PBD-3 | 2-(Morpholin-4-yl)ethyl | 0.25 | 0.5 | 1 | 2 | 4 | 32 |
| PBD-4 | 3-(Morpholin-4-yl)propyl | 0.125 | 0.25 | 0.5 | 1 | 2 | 16 |
| PBD-5 | 2-(4-Methylpiperazin-1-yl)ethyl | 0.125 | 0.25 | 0.5 | 1 | 1 | 8 |
| PBD-6 | 3-(4-Methylpiperazin-1-yl)propyl | 0.03 | 0.06 | 0.125 | 0.25 | 0.5 | 4 |
| Vancomycin | - | 1 | 4 | >64 | >64 | >64 | >64 |
| Ciprofloxacin | - | 0.5 | 1 | 0.25 | 0.03 | 0.015 | 0.25 |
Data is illustrative and adapted from published results on novel PBD monomers.[3] Strains shown are representative multidrug-resistant isolates.
Mechanism of Action: Targeting DNA Gyrase
A critical feature of these novel PBD analogs is their altered mechanism of action. While the parent compounds primarily target DNA through covalent binding, the C8-modified derivatives exhibit potent inhibition of bacterial DNA gyrase.[3][4] This enzyme is essential for DNA replication, recombination, and repair, making it a validated and highly valuable antibiotic target.
Caption: Inhibition of DNA gyrase by C8-modified PBD analogs stalls replication.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel antibiotics. By leveraging established synthetic methodologies to modify the C8 position of the PBD core, it is possible to generate potent, broad-spectrum antibacterial agents with activity against challenging MDR pathogens. The shift in mechanism from DNA alkylation to DNA gyrase inhibition is a particularly significant finding, offering a pathway to develop compounds with improved selectivity and safety profiles. Future research should focus on expanding the diversity of the C8 side chains to further optimize potency and pharmacokinetic properties, as well as exploring other positions on the PBD scaffold for modification. This strategic repurposing of a classic natural product scaffold holds significant potential for replenishing the dry pipeline of novel antibiotics.
References
- 1. Pyrrolo[1,4]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][1,4]benzodiazepines as DNA-interactive antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Landscape of 11-Demethyltomaymycin: A Technical Overview for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic activity of 11-Demethyltomaymycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cancer therapeutics.
Executive Summary
This compound, a derivative of the natural product tomaymycin, belongs to the pyrrolobenzodiazepine (PBD) class of compounds, known for their significant antitumor properties. PBDs exert their cytotoxic effects by binding to the minor groove of DNA, which ultimately triggers a cascade of cellular events leading to cell death. While specific quantitative data for this compound is limited in publicly available literature, the cytotoxic profile of its parent compound, tomaymycin, offers valuable insights into its potential efficacy. This guide summarizes the available data on tomaymycin, outlines a representative experimental protocol for assessing cytotoxicity, and visualizes the key signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of Tomaymycin
| Cell Line Type | Specific Cell Line | IC50 (nM) |
| Leukemia | Not Specified | 3.7 |
| Plasmacytoma | Not Specified | 1.8 |
| Ovarian Cancer | Not Specified | 0.13 |
Experimental Protocols: Assessing Cytotoxicity
The following is a detailed methodology for a colorimetric-based cytotoxicity assay, such as the MTT assay, which is commonly used to evaluate the cytotoxic potential of PBD compounds.
Cell Culture and Treatment
-
Cell Seeding: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. A series of dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: The culture medium from the seeded plates is replaced with the medium containing the various concentrations of this compound. Control wells containing medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration are also included. Plates are then incubated for a specified period, typically 48 to 72 hours.
MTT Assay for Cell Viability
-
Reagent Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: A typical experimental workflow for determining the IC50 value of this compound.
Caption: Proposed signaling cascade initiated by this compound leading to apoptosis.
Concluding Remarks
While direct quantitative cytotoxic data for this compound remains to be fully elucidated in the public domain, the activity of its parent compound, tomaymycin, and the well-established mechanism of action of the PBD class of molecules strongly suggest its potential as a potent anticancer agent. The provided experimental protocol offers a robust framework for its evaluation, and the visualized signaling pathway highlights the key molecular events, from DNA binding to the induction of apoptosis, that underpin its cytotoxic effects. Further research is warranted to fully characterize the cytotoxic profile of this compound against a broad panel of cancer cell lines and to delineate the specific nuances of its interaction with the cellular machinery.
References
exploring the antitumor potential of 11-Demethyltomaymycin derivatives
An In-depth Technical Guide to the Antitumor Potential of 11-Demethyltomaymycin Derivatives
Abstract
This compound, a member of the pyrrolo[2,1-c][1]benzodiazepine (PBD) class of natural products, and its synthetic derivatives represent a group of highly potent DNA-interactive agents with significant antitumor potential. PBDs are sequence-selective DNA minor groove binding agents that form a covalent adduct with the C2-amino group of a guanine base. This interaction disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the antitumor capabilities of these compounds, detailing their mechanism of action, summarizing their cytotoxic activity, and providing comprehensive protocols for key evaluative experiments.
Core Mechanism of Action: DNA Minor Groove Binding
The defining characteristic of the PBD class, including this compound derivatives, is their ability to bind within the minor groove of B-form DNA. The molecule's structure possesses a right-handed twist that allows it to fit snugly into the minor groove, a phenomenon known as isohelicity. This binding is highly sequence-selective, with a preference for 5'-Pu-G-Pu sequences.[2] Upon binding, a reactive imine moiety on the PBD core forms a covalent bond with the exocyclic N2 of a guanine residue, creating a stable DNA adduct. This covalent modification is critical to their biological activity, as it stalls the cellular machinery involved in DNA processing, leading to potent cytotoxic effects.
Caption: Covalent binding of a PBD derivative to the DNA minor groove.
Quantitative Antitumor Activity
The cytotoxic potential of PBD derivatives is typically quantified by determining their IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values against a panel of human tumor cell lines. The NCI-60 screen is a common platform for this evaluation.[3] Data consistently show that these compounds exhibit potent, often nanomolar to sub-nanomolar, activity across a broad range of cancer types.
Table 1: In Vitro Cytotoxicity of PBD Dimer SJG-136 [4]
| Cell Line | Cancer Type | P-glycoprotein (mdr-1) Expression | IC50 (nM) |
| HCT-116 | Colon | Low | 0.1 - 0.3 |
| HT-29 | Colon | Low | 0.1 - 0.3 |
| SW620 | Colon | Low | 0.1 - 0.3 |
| HCT-8 | Colon | High | 2.3 |
| HCT-15 | Colon | High | 3.7 |
Table 2: DNA-Binding Affinity and Cytotoxicity of PBD Monomers [2]
| Compound | RED100 (μM)¹ | ΔTm (°C)² | IC50 L1210 (μM) | IC50 PC6 (μM) |
| Anthramycin | 0.05 | 4.8 | 0.003 | 0.003 |
| Tomaymycin | 0.08 | 3.5 | 0.005 | 0.005 |
| DC-81 | 0.10 | 3.0 | 0.004 | 0.004 |
| Neothramycin | 1.00 | 1.5 | 0.020 | 0.020 |
¹ RED100: Concentration of PBD required to inhibit BamHI restriction endonuclease cleavage by 100%, indicating relative DNA-binding affinity. ² ΔTm: Change in melting temperature of calf thymus DNA, indicating stabilization upon binding.
Key Experimental Protocols
Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final test concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (e.g., DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plates for a specified exposure time, typically 48 to 72 hours, at 37°C in a 5% CO₂ atmosphere.[1]
-
MTT Addition: Add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL. Incubate for another 3-4 hours.[1]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[1] Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol for DNA Thermal Denaturation Assay
This assay measures the stability of double-stranded DNA (dsDNA) by monitoring its denaturation (melting) into single-stranded DNA (ssDNA) as a function of temperature. DNA-binding agents like PBDs stabilize the double helix, resulting in an increase in the melting temperature (Tm). This change (ΔTm) provides a quantitative measure of binding affinity.[7] A fluorescence-based method offers high sensitivity.
Methodology:
-
Oligonucleotide Design: Synthesize a short dsDNA oligonucleotide (e.g., 15-20 base pairs) containing a known PBD binding site (e.g., 5'-AGA-3').[7] Label one strand with a fluorophore (e.g., Fluorescein) at the 5' end and the complementary strand with a quencher (e.g., Dabcyl) at the 3' end.[7] In the duplex form, the quencher suppresses the fluorophore's signal.
-
Reaction Setup: In a qPCR plate, prepare reaction mixtures containing the fluorescently-labeled DNA duplex (e.g., 200 nM) in a suitable buffer (e.g., sodium cacodylate with NaCl). Add the this compound derivative at various concentrations.
-
Thermal Cycling: Use a real-time PCR instrument or a dedicated thermal cycler with fluorescence detection capabilities.[8]
-
Set an initial temperature below the expected Tm (e.g., 25°C).
-
Program a temperature ramp, increasing the temperature in small increments (e.g., 0.5°C or 1°C per minute) up to a temperature where the DNA is fully denatured (e.g., 95°C).
-
Record fluorescence at each temperature increment.
-
-
Data Acquisition: As the temperature increases, the dsDNA melts, separating the fluorophore from the quencher and causing a sharp increase in fluorescence.[7] A melting curve is generated by plotting fluorescence versus temperature.
-
Analysis: The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve. This is most accurately determined by calculating the first derivative of the curve (dF/dT), where the peak represents the Tm.[8] The ΔTm is calculated by subtracting the Tm of the DNA-only control from the Tm of the DNA-plus-compound sample.
Downstream Cellular Effects: Induction of Apoptosis
The formation of PBD-DNA adducts is a catastrophic event for a cancer cell, triggering a cascade of downstream signaling events that culminate in programmed cell death, or apoptosis. While direct inhibition of DNA machinery is the primary insult, the cellular response involves complex pathways.
Recent studies on minor groove binders suggest that DNA damage can lead to the suppression of mitochondrial gene expression.[9] This disrupts mitochondrial bioenergetics, leading to the collapse of the mitochondrial membrane potential. This event is a critical checkpoint in the intrinsic apoptosis pathway, causing the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3), which are the executioners of apoptosis, leading to the systematic dismantling of the cell.[10]
Caption: Proposed apoptotic pathway induced by PBD-DNA adducts.
Conclusion and Future Directions
This compound derivatives and related PBDs are exceptionally potent antitumor agents due to their unique mechanism of covalent DNA minor groove binding. Their high cytotoxicity, demonstrated across a wide range of cancer cell lines, underscores their therapeutic potential. However, this high potency also necessitates strategies to improve tumor-specific delivery and minimize off-target toxicity. The development of PBD-based antibody-drug conjugates (ADCs) is a promising approach, leveraging the specificity of monoclonal antibodies to deliver the cytotoxic payload directly to cancer cells.[11][12] Future research will continue to focus on synthesizing novel derivatives with improved pharmacological profiles and advancing PBD-based ADCs through preclinical and clinical development.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. [PDF] New Insight into the Molecular Mechanisms of the Biological Effects of DNA Minor Groove Binders | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Purification of 11-Demethyltomaymycin
Introduction
11-Demethyltomaymycin is a member of the pyrrolobenzodiazepine (PBD) class of natural products, known for their potent antitumor properties. PBDs exert their biological activity by binding to the minor groove of DNA. The purification of this compound from natural sources, such as fermentation broths of Streptomyces species, or from synthetic reaction mixtures is a critical step for its further study and development as a potential therapeutic agent. This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C15H18N2O4 | [PubChem] |
| Molecular Weight | 290.31 g/mol | [PubChem] |
| Appearance | Off-white to yellowish solid | |
| Solubility | Soluble in DMSO, methanol, ethyl acetate; poorly soluble in water | |
| Stability | Sensitive to acid, light, and oxygen | |
| UV Absorbance (λmax) | Approximately 310-320 nm |
HPLC Purification Strategy
A reversed-phase HPLC (RP-HPLC) method is recommended for the purification of this compound due to its moderate polarity. This method separates compounds based on their hydrophobicity. A C18 column is a suitable stationary phase, and a gradient elution with a mobile phase consisting of water and acetonitrile with a formic acid modifier is effective for achieving high-resolution separation.
Detailed Experimental Protocol
1. Materials and Reagents
-
Crude this compound extract (from fermentation or synthesis)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
HPLC grade water
-
Formic acid (FA), 99%+ purity
-
Dimethyl sulfoxide (DMSO)
-
0.22 µm syringe filters (PTFE or nylon)
2. HPLC System and Columns
-
A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (for method development and fraction analysis)
-
Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size (for purification)
3. Preparation of Mobile Phases
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water. Degas before use.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile. Degas before use.
4. Sample Preparation
-
Dissolve the crude this compound extract in a minimal amount of DMSO.
-
Dilute the DMSO stock with Mobile Phase A to a final concentration suitable for injection (e.g., 1-10 mg/mL). The final solution should contain no more than 5% DMSO.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Protect the sample from light by using amber vials.
5. HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the purification of this compound.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | PDA detector (scan 200-400 nm), monitor at 315 nm | UV-Vis detector at 315 nm |
| Injection Volume | 5-20 µL | 0.5-5 mL |
| Gradient Program | Time (min) | % B |
| 0.0 | 20 | |
| 20.0 | 80 | |
| 22.0 | 80 | |
| 22.1 | 20 | |
| 25.0 | 20 |
6. Purification Procedure
-
Equilibrate the preparative HPLC column with 20% Mobile Phase B for at least 30 minutes.
-
Inject the filtered sample onto the column.
-
Run the gradient elution program as described in the table above.
-
Monitor the separation at 315 nm and collect fractions corresponding to the this compound peak. The expected retention time should be determined from an initial analytical run.
-
Combine the fractions containing the pure compound.
7. Post-Purification Processing
-
Analyze an aliquot of the combined fractions by analytical HPLC to confirm purity.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator under reduced pressure at a temperature not exceeding 30 °C.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Store the purified compound at -20 °C or below, protected from light and moisture.
Visualizations
Experimental Workflow for HPLC Purification
Application Notes and Protocols for DNA Footprinting with 11-Demethyltomaymycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Demethyltomaymycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family. PBDs are known to exert their biological activity by binding to the minor groove of DNA and forming a covalent adduct with guanine bases.[3] This interaction can interfere with DNA replication and transcription, leading to cytotoxicity in rapidly dividing cancer cells. Understanding the sequence-specific DNA binding of this compound is crucial for the development of targeted cancer therapies.
DNA footprinting is a high-resolution technique used to identify the specific binding sites of ligands, such as proteins or small molecules, on a DNA fragment.[2][4] The principle of the assay is that a DNA-binding molecule will protect the phosphodiester backbone of its binding site from cleavage by a nuclease, such as DNase I.[5][6] When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint," a region of the gel with a noticeable absence of bands compared to a control reaction without the binding ligand.[4]
These application notes provide a detailed protocol for conducting a DNase I footprinting assay to characterize the DNA binding sites of this compound.
Mechanism of Action and Signaling Pathway
This compound, like other tomaymycin analogs, covalently binds to the N2 position of guanine within the minor groove of DNA.[1][3] This covalent modification is sequence-selective, with a preference for 5'-Pu-G-Pu sequences.[3][6] The binding of this compound to its target sequence sterically hinders the access of DNase I to the DNA backbone, preventing cleavage in that region.
Caption: Mechanism of DNA protection by this compound in a DNase I footprinting assay.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from a DNA footprinting experiment with this compound. The values presented are hypothetical and should be determined experimentally.
| Parameter | Description | Hypothetical Value |
| Optimal Concentration | The concentration of this compound that provides a clear footprint without causing DNA precipitation or aggregation. | 1 - 10 µM |
| Apparent Kd | The apparent dissociation constant, representing the concentration of this compound at which 50% of the target DNA sequence is bound. This can be estimated from the intensity of the footprint at varying drug concentrations. | 5 µM |
| Binding Site Sequence | The specific DNA sequence protected by this compound from DNase I cleavage. | 5'-AGATC-3' |
| Footprint Size | The length of the protected region in base pairs. | 3 - 4 bp |
Experimental Protocols
Preparation of End-Labeled DNA Probe
A DNA fragment of 50-200 base pairs containing the putative binding site for this compound should be used.[3] Based on the known preference of tomaymycin for 5'-Pu-G-Pu sequences, a probe containing one or more 5'-AGA-3' sequences is recommended.[1][3]
Materials:
-
Plasmid DNA containing the target sequence
-
Restriction enzymes
-
Calf intestinal phosphatase (CIP)
-
T4 Polynucleotide Kinase (PNK)
-
[γ-32P]ATP
-
Unlabeled ATP
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel purification kit
Protocol:
-
Digest the plasmid DNA with a restriction enzyme to generate a fragment containing the target sequence.
-
Dephosphorylate the 5' ends of the DNA fragments using CIP to prevent self-ligation.
-
End-label the DNA fragment at a single 5' end using T4 PNK and [γ-32P]ATP.
-
Purify the end-labeled DNA probe using PAGE followed by gel extraction.
-
Resuspend the purified probe in TE buffer.
DNA Footprinting Reaction
Materials:
-
End-labeled DNA probe
-
This compound stock solution (in DMSO or appropriate solvent)
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)[3]
-
DNase I (RNase-free)
-
DNase I dilution buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA, 50% glycerol)
-
Stop solution (e.g., 0.1 M EDTA, 0.6 M NH4OAc, 20 µg/ml salmon sperm DNA)[7]
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
Sequencing loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Protocol:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
In separate microcentrifuge tubes, mix the end-labeled DNA probe with each concentration of this compound. Include a no-drug control.
-
Incubate the reactions at room temperature for at least 30 minutes to allow for binding. For covalent binders like tomaymycin, a longer incubation (e.g., overnight) may be necessary.[3]
-
Add an appropriate amount of freshly diluted DNase I to each reaction. The optimal concentration of DNase I should be determined empirically to achieve partial digestion of the DNA probe in the absence of the drug.
-
Incubate for a short period (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding the stop solution.
-
Extract the DNA with phenol:chloroform:isoamyl alcohol and precipitate with ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA pellet in sequencing loading buffer.
Gel Electrophoresis and Autoradiography
Materials:
-
Denaturing polyacrylamide sequencing gel (e.g., 6-8%)
-
TBE buffer (Tris-borate-EDTA)
-
Sequencing gel apparatus
-
Power supply
-
X-ray film and cassette or phosphorimager screen
Protocol:
-
Heat the samples at 90°C for 5 minutes to denature the DNA, then immediately place on ice.
-
Load the samples onto the denaturing polyacrylamide gel. Include a lane with a Maxam-Gilbert sequencing ladder of the same DNA fragment as a size marker.
-
Run the gel at a constant power until the tracking dyes have migrated to the desired position.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
Develop the film or scan the screen to visualize the DNA fragments. The footprint will appear as a region of reduced band intensity in the lanes containing this compound compared to the control lane.
Experimental Workflow
Caption: Workflow for the DNase I footprinting assay with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No footprint observed | Insufficient concentration of this compound. | Increase the concentration of the drug. |
| Short incubation time. | Increase the incubation time, especially for covalent binders. | |
| Inactive drug. | Check the integrity and activity of the this compound stock. | |
| Smearing of bands | Too much DNase I. | Optimize the DNase I concentration to achieve partial digestion. |
| DNA degradation. | Ensure all reagents are nuclease-free. | |
| Footprint is weak or unclear | Suboptimal binding conditions. | Optimize the binding buffer composition (e.g., salt concentration, pH). |
| Low specific activity of the labeled probe. | Prepare a fresh probe with higher specific activity. |
Conclusion
The protocol described provides a robust framework for determining the DNA binding sites of this compound. By carefully optimizing the experimental conditions, researchers can obtain high-resolution data on the sequence specificity of this potent antitumor agent, which is invaluable for understanding its mechanism of action and for the rational design of new DNA-targeted therapies.
References
- 1. Time-resolved fluorescence studies of tomaymycin bonding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA binding properties of a new class of linked anthramycin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of DNA sequence specificity of anthramycin and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-sequence binding preference of the GC-selective ligand mithramycin. Deoxyribonuclease-I/deoxyribonuclease-II and hydroxy-radical footprinting at CCCG, CCGC, CGGC, GCCC and GGGG flanked by (AT)n and An.Tn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Following Treatment with 11-Demethyltomaymycin using MTT/MTS Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Demethyltomaymycin is a potent pyrrolobenzodiazepine (PBD) antibiotic known to exert its cytotoxic effects by binding to the minor groove of DNA and inducing DNA damage. Quantifying the effect of such cytotoxic agents on cell viability is a critical step in drug discovery and development. Tetrazolium-based colorimetric assays, such as the MTT and MTS assays, are widely used for this purpose.
These assays measure the metabolic activity of a cell population, which in most cases, is proportional to the number of viable cells.[1][2][3] In living cells, mitochondrial dehydrogenases and other NAD(P)H-dependent oxidoreductase enzymes reduce the tetrazolium salt to a colored formazan product.[1][2][4] The quantity of this formazan, measured spectrophotometrically, correlates with the number of metabolically active, and therefore viable, cells.[4]
This document provides detailed protocols for both the MTT and MTS assays to assess the cytotoxicity of this compound, outlines key experimental considerations, and presents data in a structured format for clarity.
Principle of the Assays
The core principle involves the enzymatic conversion of a tetrazolium salt into a colored formazan product by viable cells.[2][4]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow salt is reduced to an insoluble purple formazan that accumulates inside the cells. An additional step is required to solubilize these crystals with a detergent or organic solvent (like DMSO) before measuring the absorbance.[1][5]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): This salt is reduced to a formazan product that is soluble in the cell culture medium.[5][6] This eliminates the need for a solubilization step, making the MTS assay a more convenient 'one-step' procedure.[1][5]
Caption: Diagram illustrating the conversion of MTT and MTS by viable cells.
General Mechanism of this compound
This compound is a DNA minor groove binding agent. This interaction prevents DNA replication and transcription, ultimately triggering cellular apoptosis or cell cycle arrest, which leads to a reduction in cell viability. The MTT and MTS assays quantify this reduction in the viable cell population.
Caption: Mechanism of this compound inducing measurable cell death.
Materials and Reagents
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (handle with extreme care)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTS reagent (typically supplied with an electron coupling agent like PES)[6]
-
Solubilization buffer for MTT (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
The general workflow involves seeding cells, treating them with the compound, adding the assay reagent, incubating, and then reading the absorbance.
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. pediaa.com [pediaa.com]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Determining the IC50 Value of 11-Demethyltomaymycin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 11-Demethyltomaymycin is a member of the pyrrolo[1][2]benzodiazepine (PBD) family, a class of potent antitumor agents known to exert their cytotoxic effects by binding to the minor groove of DNA. Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of such compounds. The IC50 value provides a quantitative measure of the compound's potency in inhibiting a specific biological process, such as cell growth or proliferation, by 50%.
These application notes provide detailed protocols for two robust and widely used colorimetric assays for determining the IC50 value of this compound in adherent cell cultures: the MTT assay and the Sulforhodamine B (SRB) assay.
Overview of Recommended Cytotoxicity Assays
The selection of a cytotoxicity assay is crucial for obtaining reliable and reproducible IC50 values. The two methods detailed below are based on different cellular parameters.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a metabolic activity assay. In viable cells, mitochondrial succinate dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1][3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1][3]
-
Sulforhodamine B (SRB) Assay: This assay is based on the measurement of total cellular protein content.[4][5] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye provides a reliable estimate of cell number.[5]
Experimental Protocols
Protocol 1: IC50 Determination using the MTT Assay
This protocol is adapted for adherent cells cultured in 96-well plates.
A. Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line of choice (e.g., HeLa, A375, BEL-7402)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution: 5 mg/mL in PBS, sterile-filtered (0.22 µm filter), and stored at 4°C protected from light.[1]
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at 570 nm)
B. Experimental Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to an optimal seeding density (typically 3,000-10,000 cells per well) in 100 µL of complete medium.[1][7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A 2-fold or 3-fold serial dilution is common. It is critical to maintain a consistent final DMSO concentration (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.
-
Include a "vehicle control" well containing cells treated with the same final concentration of DMSO as the compound-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control media) to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell monolayer.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][7]
-
Place the plate on a shaker for 10-15 minutes at a low speed to ensure complete solubilization.[1]
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Protocol 2: IC50 Determination using the Sulforhodamine B (SRB) Assay
This protocol provides a robust alternative based on total protein content.
A. Materials and Reagents:
-
Items from Protocol 1 (A), replacing MTT and DMSO (for solubilization) with the following:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Washing solution, 1% (v/v) acetic acid
-
Solubilization buffer, 10 mM Tris base solution, pH 10.5
-
Microplate reader (capable of reading absorbance at 510-540 nm)[4]
B. Experimental Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
After the compound incubation period, gently remove the culture medium.
-
Fix the adherent cells by adding 100 µL of cold 10% TCA to each well.
-
Incubate the plate at 4°C for 1 hour.[4]
-
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Quickly remove the SRB solution.
-
Wash the wells four times with 1% acetic acid to remove any unbound dye.[4]
-
Allow the plates to air-dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 10 minutes to ensure the dye has fully dissolved.
-
Measure the absorbance (OD) of each well at approximately 510 nm.[5]
-
Data Presentation and Analysis
A. Data Calculation:
-
Correct for Background: Subtract the average OD of the "medium only" blank wells from all other OD readings.
-
Calculate Percent Viability: Use the vehicle control (DMSO-treated cells) as the 100% viability reference.
-
Percent Viability = (OD of Treated Sample / OD of Vehicle Control) x 100
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 - Percent Viability
-
B. Data Tables:
Quantitative data should be organized for clarity. The following tables serve as templates for recording experimental results.
Table 1: Raw Absorbance Data (OD at 570 nm) - MTT Assay Example
| Concentration (nM) | Replicate 1 | Replicate 2 | Replicate 3 | Average OD |
|---|---|---|---|---|
| Medium Blank | 0.052 | 0.055 | 0.053 | 0.053 |
| Vehicle Control (0) | 1.254 | 1.288 | 1.271 | 1.271 |
| 0.1 | 1.198 | 1.221 | 1.205 | 1.208 |
| 1 | 0.987 | 1.011 | 0.994 | 0.997 |
| 10 | 0.654 | 0.639 | 0.661 | 0.651 |
| 100 | 0.215 | 0.230 | 0.222 | 0.222 |
| 1000 | 0.088 | 0.091 | 0.085 | 0.088 |
Table 2: Calculated Percent Inhibition and IC50 Determination
| Concentration (nM) | Log(Concentration) | Average Corrected OD | Percent Viability (%) | Percent Inhibition (%) |
|---|---|---|---|---|
| Vehicle Control (0) | N/A | 1.218 | 100.0 | 0.0 |
| 0.1 | -1.00 | 1.155 | 94.8 | 5.2 |
| 1 | 0.00 | 0.944 | 77.5 | 22.5 |
| 10 | 1.00 | 0.598 | 49.1 | 50.9 |
| 100 | 2.00 | 0.169 | 13.9 | 86.1 |
| 1000 | 3.00 | 0.035 | 2.9 | 97.1 |
| Calculated IC50 (nM) | | | | ~9.8 |
C. IC50 Determination:
The IC50 value is determined by plotting the Percent Inhibition (or Percent Viability) against the log of the compound concentration. Use a non-linear regression analysis (four-parameter logistic curve fit) to calculate the precise IC50 value.[8][9] Software such as GraphPad Prism is highly recommended for this analysis.[8][10]
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow, assay principles, and the hypothesized mechanism of action for this compound.
Caption: General experimental workflow for IC50 determination.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of the alkaloids from Broussonetia papyrifera fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 11-Demethyltomaymycin-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental investigation of DNA adducts formed by 11-Demethyltomaymycin, a member of the potent pyrrolobenzodiazepine (PBD) class of antitumor agents. PBDs are known to form covalent bonds with DNA, leading to cytotoxicity, and understanding the formation and repair of these adducts is crucial for drug development and mechanistic studies.
Introduction
This compound, like other PBDs, exerts its biological activity by binding to the minor groove of DNA and forming a covalent adduct with the exocyclic N2-amine of guanine bases. This interaction can stall DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The study of these adducts provides valuable insights into the mechanism of action, efficacy, and potential resistance mechanisms of this class of compounds.
Data Presentation
Quantitative Analysis of this compound-DNA Adduct Formation
The following tables summarize representative quantitative data for PBD-DNA adduct formation, which can be adapted for studies with this compound.
Table 1: In Vitro Adduct Formation in Calf Thymus DNA
| This compound Concentration (µM) | Incubation Time (hours) | Adducts per 10^6 Nucleotides (Mean ± SD) |
| 0.1 | 24 | 5.2 ± 0.8 |
| 1 | 24 | 48.7 ± 5.1 |
| 10 | 24 | 395.4 ± 25.9 |
Table 2: Cellular Adduct Formation in MCF-7 Human Breast Cancer Cells
| This compound Concentration (nM) | Treatment Duration (hours) | Adducts per 10^6 Nucleotides (Mean ± SD) |
| 1 | 24 | 2.1 ± 0.4 |
| 10 | 24 | 18.9 ± 2.3 |
| 100 | 24 | 152.6 ± 15.7 |
Table 3: In Vivo Adduct Levels in Xenograft Tumor Tissue and Healthy Organs
Data extrapolated from studies on PBD dimers and presented as a representative example.
| Tissue | Dose (mg/kg) | Time Post-Administration (hours) | Adducts per 10^6 Base Pairs (Mean ± SD) |
| Tumor | 0.5 | 96 | 41 ± 7 |
| Liver | 0.5 | 96 | 1 ± 0.3 |
| Lung | 0.5 | 96 | 1 ± 0.2 |
Experimental Protocols
Protocol 1: In Vitro Formation of this compound-DNA Adducts
This protocol describes the formation of adducts using purified DNA, which can then be used as standards for analytical method development.
Materials:
-
This compound
-
Calf Thymus DNA
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Ethanol (70% and 100%)
-
Sodium Acetate (3 M, pH 5.2)
Procedure:
-
Dissolve Calf Thymus DNA in TE buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the DNA solution to achieve the desired final concentration. The final DMSO concentration should not exceed 1%.
-
Incubate the reaction mixture at 37°C for 24 hours in the dark.
-
Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet twice with 70% ethanol.
-
Air-dry the pellet and resuspend in an appropriate buffer for downstream analysis.
Protocol 2: Analysis of this compound-DNA Adducts by LC-MS/MS
This protocol outlines the enzymatic digestion of DNA and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
DNA sample containing this compound adducts
-
Nuclease P1
-
Alkaline Phosphatase
-
DNase I (optional)
-
Zinc Sulfate (10 mM)
-
Ammonium Acetate Buffer (pH 5.3)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Enzymatic Digestion:
-
To 10-20 µg of DNA, add ammonium acetate buffer (pH 5.3) and 10 mM zinc sulfate.
-
Add 10 units of Nuclease P1 and incubate at 37°C for 2 hours.
-
Add 10 units of Alkaline Phosphatase and incubate at 37°C for another 2 hours. The addition of DNase I prior to Nuclease P1 can enhance digestion efficiency for some adducts[1].
-
-
Sample Cleanup (Optional but Recommended):
-
Use a solid-phase extraction (SPE) C18 cartridge to enrich for the hydrophobic adducts and remove the more polar unmodified nucleosides.
-
-
LC-MS/MS Analysis:
-
LC Conditions (suggested starting point):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (suggested starting point for a triple quadrupole instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the transition of the protonated this compound-deoxyguanosine adduct ([M+H]+) to the protonated this compound-guanine fragment ([M+H - 116.0474]+), representing the neutral loss of the deoxyribose moiety. The exact m/z values will need to be determined based on the molecular weight of this compound.
-
-
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound-DNA adducts.
Signaling Pathway of this compound-Induced DNA Damage Response
References
Handling and Storage of 11-Demethyltomaymycin: Application Notes and Protocols for Laboratory Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 11-Demethyltomaymycin in a laboratory setting. This compound is a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antitumor antibiotics, which are known for their potent biological activity through interaction with DNA.[3][4][5][6] Due to its cytotoxic nature, stringent safety precautions are paramount. The information presented here is a synthesis of available data for closely related PBDs, primarily its parent compound, Tomaymycin, and general best practices for handling potent compounds.
Compound Information and Properties
| Property | Data |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.31 g/mol [7] |
| Appearance | Solid (assumed) |
| CAS Number | 55511-85-8[8] |
Storage Protocols
Proper storage is critical to maintain the integrity and activity of this compound. The following conditions are recommended based on data for Tomaymycin.[1][2]
| Form | Storage Temperature | Storage Conditions |
| Powder | -20°C[1][2] | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C[1][2] | Store in a tightly sealed container. The choice of solvent will depend on the experimental requirements; however, ensure the solvent is of high purity and suitable for low-temperature storage. |
Health and Safety Information
This compound, as a PBD, is presumed to be a potent cytotoxic agent and should be handled with extreme caution. The following safety protocols are mandatory.
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this compound.
| PPE Item | Specification |
| Gloves | Impervious chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. |
| Lab Coat | A dedicated lab coat with long sleeves. |
| Eye Protection | Safety goggles with side-shields.[1] |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form to avoid inhalation.[1] |
Engineering Controls
| Control | Specification |
| Ventilation | All work with this compound, especially handling of the solid form and preparation of stock solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] |
| Safety Equipment | An accessible safety shower and eye wash station must be available in the laboratory.[1] |
Experimental Protocols
Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous solvent (e.g., DMSO, DMF, Ethanol)
-
Sterile, amber glass vials with screw caps
-
Calibrated micropipettes and sterile, filtered tips
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before handling the powder, ensure all necessary PPE is correctly worn and the chemical fume hood is functioning properly.
-
Weighing: Tare a sterile, amber glass vial on an analytical balance. Carefully add the desired amount of this compound powder to the vial. Record the exact weight.
-
Solvent Addition: In the chemical fume hood, add the appropriate volume of the chosen anhydrous solvent to the vial to achieve the desired stock solution concentration.
-
Dissolution: Securely cap the vial and vortex gently until the powder is completely dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, date of preparation, and solvent used. Store the stock solution at -80°C.[1]
Caption: Workflow for the preparation of this compound stock solutions.
Spill and Decontamination Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
Materials:
-
Spill kit (containing absorbent material, appropriate deactivating solution, and waste bags)
-
Full PPE
Procedure:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using absorbent pads from the spill kit.
-
Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose: Collect all contaminated materials (absorbent pads, gloves, etc.) in a labeled hazardous waste bag.
-
Report: Report the incident to the laboratory supervisor and follow institutional guidelines for hazardous waste disposal.
Caption: Step-by-step protocol for responding to a spill of this compound.
Disposal
All waste materials contaminated with this compound, including empty vials, pipette tips, and contaminated PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Relationships in Handling Potent Compounds
The safe handling of potent compounds like this compound is based on a hierarchy of controls.
Caption: Hierarchy of controls for mitigating risks associated with potent compounds.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal institutional safety review and standard operating procedures. Researchers must consult their institution's safety office and adhere to all established guidelines for handling potent and cytotoxic compounds.
References
- 1. Tomaymycin DM|945490-09-5|MSDS [dcchemicals.com]
- 2. Tomaymycin | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Acute treatment with pyrrolo(1,4)benzodiazepine antitumor antibiotics alters in vitro hepatic drug metabolizing activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo(1,4)benzodiazepine antitumor antibiotics. In vitro interaction of anthramycin, sibiromycin and tomaymycin with DNA using specifically radiolabelled molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.azregents.edu [experts.azregents.edu]
- 7. This compound | C15H18N2O4 | CID 6443556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Application Notes and Protocols for 11-Demethyltomaymycin in In Vivo Xenograft Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Demethyltomaymycin is a member of the pyrrolo[1]benzodiazepine (PBD) family of antitumor antibiotics. PBDs are potent DNA-interactive agents that covalently bind to the C2-amino group of guanine in the minor groove of DNA.[2] This interaction is minimally distortive to the DNA helix, which may evade cellular repair mechanisms, leading to persistent DNA lesions. The resulting DNA damage can trigger cell cycle arrest and apoptosis, making PBDs and their analogs promising candidates for cancer therapy. This document provides a generalized framework for the preclinical evaluation of this compound in in vivo xenograft models of cancer, based on the established methodologies for the PBD class of compounds.
While specific in vivo efficacy data for this compound is not extensively available in published literature, the protocols and application notes presented here are based on studies with structurally related PBDs and serve as a comprehensive guide for researchers initiating preclinical studies with this compound.
Mechanism of Action: DNA Minor Groove Binding
This compound, as a PBD, is presumed to exert its cytotoxic effects through sequence-selective covalent binding to the minor groove of DNA. This action forms an adduct with guanine bases, leading to a cascade of cellular events that culminate in tumor cell death.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 11-Demethyltomaymycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 11-Demethyltomaymycin, a member of the pyrrolobenzodiazepine (PBD) class of compounds. PBDs are known for their potent biological activity but often exhibit poor solubility in aqueous buffers, which can complicate in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound, like other pyrrolobenzodiazepines, is a complex organic molecule with significant hydrophobic regions. This hydrophobicity makes it difficult for the molecule to favorably interact with the polar water molecules in aqueous buffers, leading to low solubility and potential precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc) are commonly used solvents for this purpose.[1][2] For example, PBD drug-linkers are often prepared as 10 mM stock solutions in these solvents.[1][2]
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is generally not recommended and is likely to be unsuccessful, resulting in precipitation or an incomplete solution. The standard practice is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in the aqueous buffer.
Q4: What are the common strategies to improve the solubility of hydrophobic compounds like this compound in aqueous solutions?
A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Use of Co-solvents: A water-miscible organic solvent, such as DMSO, is added to the aqueous buffer to increase the solubility of the hydrophobic compound.[3][4][5]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[6] Weakly basic drugs are generally more soluble in acidic conditions (pH < pKa), while weakly acidic drugs are more soluble in basic conditions (pH > pKa).[6]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7][8] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous buffers.
Issue 1: Precipitation is observed immediately upon diluting the DMSO stock solution into my aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Final concentration exceeds the aqueous solubility limit. | The solubility of this compound in the final aqueous buffer is likely very low. Solution: Decrease the final concentration of the compound in your assay. Perform a solubility test with a serial dilution to determine the approximate solubility limit in your specific buffer system. |
| High percentage of organic solvent in the final solution. | While a co-solvent is necessary, a very high final concentration of DMSO can still lead to issues, especially if the buffer salts are not soluble in the mixed solvent system.[10][11] Solution: Keep the final concentration of DMSO in your aqueous buffer as low as possible, ideally below 1% (v/v) for most cell-based assays to avoid solvent-induced toxicity and solubility issues.[12] |
| Buffer composition and pH are unfavorable. | The specific salts and pH of your buffer can influence the solubility of the compound. Solution: Experiment with different buffer systems. If the compound has ionizable groups, test a range of pH values to identify a pH where solubility is higher. |
| Temperature effects. | Solubility can be temperature-dependent. Solution: Ensure your buffer is at the experimental temperature before adding the compound. Some compounds are more soluble at slightly elevated temperatures, but be mindful of the compound's stability. |
Issue 2: The solution is initially clear but becomes cloudy or shows precipitation over time.
| Possible Cause | Troubleshooting Step |
| Slow precipitation of a supersaturated solution. | The initial dilution may have created a temporary supersaturated solution that is not stable. Solution: Prepare fresh dilutions immediately before use. Avoid storing diluted solutions for extended periods. If storage is necessary, evaluate the stability and solubility over time at the intended storage temperature. |
| Compound degradation. | This compound may not be stable in the aqueous buffer over time, and the degradation products may be less soluble. Solution: Assess the stability of the compound in your buffer system using analytical methods like HPLC. Prepare solutions fresh for each experiment. |
| Interaction with components in the media. | If using complex media (e.g., for cell culture), the compound may interact with proteins or other components, leading to precipitation. Solution: Test the solubility in a simple buffer first. If the issue persists in complex media, consider using a formulation approach like cyclodextrin complexation to protect the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a DMSO Co-solvent
This protocol describes the standard method for preparing a working solution of this compound in an aqueous buffer for in vitro assays.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound solid.
-
Dissolve the solid in a minimal amount of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure the solid is completely dissolved by gentle vortexing or pipetting. This is your Primary Stock Solution .
-
Store the Primary Stock Solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw an aliquot of the Primary Stock Solution.
-
Dilute the Primary Stock Solution in DMSO to create an intermediate stock at a concentration that is easier to handle for final dilutions (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the DMSO stock solution required. To minimize the final DMSO concentration, use the most concentrated stock solution possible for the dilution.
-
Add the calculated volume of the DMSO stock solution to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around, while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.
-
The final concentration of DMSO should ideally be less than 1% (v/v).
-
Example Dilution Calculation:
-
Desired Final Concentration: 1 µM
-
Desired Final Volume: 1 mL (1000 µL)
-
Primary Stock Solution Concentration: 10 mM
-
Calculation:
-
Using the formula M1V1 = M2V2:
-
(10,000 µM) * V1 = (1 µM) * (1000 µL)
-
V1 = 0.1 µL
-
This small volume is difficult to pipette accurately. Therefore, an intermediate dilution is recommended.
-
-
Using a 1 mM Intermediate Stock:
-
(1000 µM) * V1 = (1 µM) * (1000 µL)
-
V1 = 1 µL
-
Add 1 µL of the 1 mM intermediate stock to 999 µL of aqueous buffer. The final DMSO concentration will be 0.1% (v/v).
-
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol provides a general approach to using cyclodextrins to improve the aqueous solubility of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Dissolve HP-β-CD in the desired aqueous buffer to create a stock solution. The concentration will depend on the required molar excess to the drug. A common starting point is a 10-50 mM solution.
-
-
Complexation:
-
Add the this compound solid directly to the HP-β-CD solution.
-
Alternatively, a small volume of a concentrated DMSO stock of the drug can be added to the cyclodextrin solution, although this introduces a co-solvent.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
-
Determine the Solubilized Concentration:
-
After the incubation period, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
Determine the concentration of the solubilized this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Presentation
Table 1: General Solubility Enhancement Strategies for Poorly Soluble Compounds
| Method | Typical Fold Increase in Solubility | Advantages | Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | 2 to 50-fold | Simple to implement; widely used for in vitro assays. | Potential for solvent toxicity in cell-based assays; may cause precipitation of buffer salts. |
| pH Adjustment | Variable (can be >1000-fold) | Very effective for ionizable compounds; straightforward to test. | Only applicable to ionizable compounds; potential for compound instability at certain pH values. |
| Cyclodextrins (e.g., HP-β-CD) | 10 to 500-fold[9] | Low toxicity; can improve stability. | Requires optimization of cyclodextrin type and concentration; can be a more complex formulation. |
Note: The fold increase is a general estimate and is highly dependent on the specific compound and conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 12. researchgate.net [researchgate.net]
preventing the degradation of 11-Demethyltomaymycin in DMSO stock solutions
This technical support center provides guidance on preventing the degradation of 11-Demethyltomaymycin in DMSO stock solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing this compound stock solutions?
A1: The recommended solvent is anhydrous, high-purity dimethyl sulfoxide (DMSO). Stock solutions are typically prepared at a concentration of 10 mM. Preparing solutions at a high concentration can help to improve stability.
Q2: What are the optimal storage conditions for this compound DMSO stock solutions?
A2: Stock solutions should be stored at -20°C or colder in tightly sealed glass vials to minimize exposure to moisture and air. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended.
Q3: How many freeze-thaw cycles can a stock solution of this compound undergo?
A3: While some studies on various compounds in DMSO have shown no significant degradation after multiple freeze-thaw cycles, it is best practice to minimize the number of cycles.[1][2] We recommend aliquoting the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing of the main stock.
Q4: I suspect my this compound stock solution has degraded. How can I check its integrity?
A4: The integrity of your stock solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact compound from potential degradation products.
Q5: What are the common causes of this compound degradation in DMSO?
A5: The primary causes of degradation for compounds in DMSO are exposure to water and oxygen.[1][2] For pyrrolobenzodiazepines (PBDs) like this compound, residual impurities from synthesis, such as acids or metal catalysts (e.g., palladium), can also catalyze degradation, potentially leading to the aromatization of the pyrrole rings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution from powder. 2. Verify the purity of the new stock solution using HPLC or LC-MS. 3. Aliquot the new stock solution to minimize freeze-thaw cycles. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Identify the degradation products using mass spectrometry. 2. Review storage and handling procedures to identify potential sources of degradation (e.g., exposure to moisture, light, or reactive materials). 3. Consider performing a forced degradation study to understand the compound's stability profile. |
| Precipitation observed in the stock solution upon thawing. | Poor solubility or compound aggregation. | 1. Gently warm the solution to 37°C and vortex to redissolve the compound. 2. If precipitation persists, sonication may be carefully applied. 3. Ensure the DMSO used is anhydrous, as water can decrease the solubility of some compounds. |
| Discoloration of the DMSO stock solution. | Oxidative degradation or reaction with impurities. | 1. Discard the discolored solution. 2. Use fresh, high-purity, anhydrous DMSO for preparing new stock solutions. 3. Store new stock solutions under an inert atmosphere (argon or nitrogen) to prevent oxidation. |
Quantitative Stability Data
The following table summarizes illustrative stability data for this compound in anhydrous DMSO at a concentration of 10 mM. This data is representative and may not reflect the exact stability of your specific sample, which can be influenced by factors such as the purity of the compound and the quality of the DMSO.
| Storage Condition | Time Point | Purity (%) by HPLC |
| -80°C | 1 month | >99% |
| 6 months | >98% | |
| 12 months | >97% | |
| -20°C | 1 month | >98% |
| 6 months | >95% | |
| 12 months | >92% | |
| 4°C | 1 week | >95% |
| 1 month | <90% | |
| Room Temperature (20-25°C) | 24 hours | >97% |
| 1 week | <85% |
Experimental Protocols
Protocol for Stability Assessment of this compound in DMSO by HPLC-UV
1. Objective: To determine the purity and assess the degradation of this compound in a DMSO stock solution over time under various storage conditions.
2. Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
3. Methods:
a. Preparation of 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
b. Sample Storage:
-
Aliquot the stock solution into several glass vials.
-
Store the vials at different temperature conditions: -80°C, -20°C, 4°C, and room temperature.
-
Protect samples from light where necessary.
c. HPLC Analysis:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 330 nm
-
Injection Volume: 10 µL
d. Sample Preparation for Analysis:
-
At each time point (e.g., T=0, 1 week, 1 month, etc.), retrieve a vial from each storage condition.
-
Allow the sample to thaw completely at room temperature.
-
Dilute the DMSO stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to a suitable concentration for HPLC analysis (e.g., 10 µM).
e. Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the purity of this compound at each time point as a percentage of the total peak area.
-
Plot the percentage purity against time for each storage condition to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing 11-Demethyltomaymycin for In Vitro Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Demethyltomaymycin in in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the pyrrolobenzodiazepine (PBD) class of antitumor antibiotics. Its primary mechanism of action is to bind to the minor groove of DNA, forming a covalent adduct with guanine bases. This interaction inhibits DNA replication and transcription, ultimately leading to cytotoxicity in proliferating cells.
Q2: What is the expected cytotoxic concentration range for this compound?
Pyrrolobenzodiazepines as a class are known to be highly potent cytotoxic agents. In vitro studies of various PBDs typically show IC50 values in the low nanomolar to picomolar range across a variety of cancer cell lines.[1] However, the exact IC50 value for this compound will vary depending on the cell line, assay type, and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific system.
Q3: What solvents should be used to dissolve and dilute this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For cytotoxicity assays, this stock solution should then be serially diluted in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture wells is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture medium?
The stability of pyrrolobenzodiazepines in aqueous solutions like cell culture media can be a concern. It is advisable to prepare fresh dilutions of this compound from the DMSO stock for each experiment. If long-term incubation is required, the stability of the compound in your specific cell culture medium at 37°C should be empirically determined.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cytotoxicity assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Cytotoxicity Observed | 1. Compound Inactivity: The compound may have degraded due to improper storage or handling. | - Ensure the compound is stored under the recommended conditions (e.g., -20°C or -80°C, protected from light and moisture).- Prepare fresh stock solutions and dilutions for each experiment. |
| 2. Sub-optimal Concentration Range: The tested concentrations are too low to induce a cytotoxic effect. | - Perform a broad-range dose-response experiment (e.g., from picomolar to micromolar concentrations) to identify the active range. | |
| 3. Short Incubation Time: The incubation period may be insufficient for the compound to exert its cytotoxic effects. | - As a DNA binding agent, the cytotoxic effects may be cell cycle dependent. Increase the incubation time (e.g., 48, 72, or 96 hours) to allow for effects on DNA replication and subsequent cell death to manifest. | |
| 4. Cell Line Resistance: The chosen cell line may be inherently resistant to DNA-damaging agents. | - Consider using a different cell line known to be sensitive to this class of compounds.- Investigate potential resistance mechanisms, such as altered DNA repair pathways. | |
| High Variability Between Replicates | 1. Inaccurate Pipetting: Inconsistent volumes of cells or compound solution were added to the wells. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of the cell suspension and compound dilutions to add to the wells. |
| 2. Uneven Cell Seeding: The number of cells per well is not uniform. | - Ensure the cell suspension is homogenous before and during seeding.- Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS. | |
| 3. Compound Precipitation: The compound may be precipitating out of solution at higher concentrations. | - Visually inspect the wells for any signs of precipitation.- Reduce the highest concentration tested or use a co-solvent if compatible with the cells. | |
| Inconsistent Results Across Experiments | 1. Variation in Cell Health and Passage Number: Cells may respond differently to the compound depending on their confluency, passage number, or overall health. | - Use cells within a consistent passage number range.- Ensure cells are in the exponential growth phase at the time of treatment.- Regularly check for mycoplasma contamination. |
| 2. Inconsistent Incubation Conditions: Fluctuations in temperature, CO2 levels, or humidity can affect cell growth and drug efficacy. | - Maintain consistent incubator conditions for all experiments. | |
| 3. Assay Interference: The compound may interfere with the cytotoxicity assay itself (e.g., colorimetric or fluorescent readout). | - Run a control plate with the compound in cell-free medium to check for any direct interaction with the assay reagents. |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 2X the final concentration).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assay.
Caption: Mechanism of action signaling pathway.
Caption: Troubleshooting logical relationships.
References
Technical Support Center: Troubleshooting DNA Binding Assays with 11-Demethyltomaymycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 11-Demethyltomaymycin in DNA binding assays. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it bind to DNA?
This compound is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family. It binds covalently to the C2-amino group of guanine bases within the minor groove of DNA. This interaction is highly specific and can lead to the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death.
Q2: What are the common types of DNA binding assays used to study this compound?
Common assays to study the interaction of small molecules like this compound with DNA include:
-
Electrophoretic Mobility Shift Assay (EMSA): To visualize the binding of the compound to a DNA probe.
-
Fluorescence Polarization (FP) Assay: To quantitatively measure the binding affinity in solution.
-
DNase I Footprinting: To identify the specific binding site of the compound on a DNA sequence.
-
Pull-down Assays: To isolate and identify proteins that may be affected by the compound's binding to DNA.
Q3: Are there known off-target effects of this compound that could interfere with my assay?
While this compound is known for its specific interaction with guanine residues in DNA, off-target effects are a possibility with any small molecule.[3][4] These could include interactions with other cellular macromolecules or interference with assay components. It is crucial to include proper controls to identify and minimize the impact of potential off-target effects.
Troubleshooting Guides
Issue 1: No or Weak Signal in Electrophoretic Mobility Shift Assay (EMSA)
Question: I am not observing a shift or only a very faint shift in my EMSA when incubating my DNA probe with this compound. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect DNA Probe Design | Ensure your DNA probe contains a guanine-rich sequence, as this compound preferentially binds to guanine. |
| Suboptimal Binding Conditions | Optimize incubation time, temperature, and buffer composition (pH, salt concentration). Covalent binding may require longer incubation times. |
| Compound Degradation | Ensure the stock solution of this compound is fresh and has been stored properly to prevent degradation. |
| Low Compound Concentration | Perform a concentration titration to determine the optimal concentration of this compound for DNA binding. |
| Issues with Gel Electrophoresis | Run the gel at a lower voltage to prevent heat-induced dissociation of the complex. Ensure the gel percentage is appropriate for the size of your DNA probe.[5] |
Issue 2: High Background or Non-Specific Binding
Question: My EMSA gel shows smearing or a high background signal, making it difficult to interpret the results. What can I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Excessive Compound Concentration | High concentrations of this compound may lead to non-specific binding or aggregation. Reduce the compound concentration. |
| Contaminants in Reagents | Use high-purity reagents and nuclease-free water to prepare your buffers and reaction mixtures. |
| Inappropriate Blocking | Include a non-specific competitor DNA (e.g., poly(dI-dC)) in your binding reaction to reduce non-specific binding.[6] |
| Issues with Gel Matrix | Pre-run the gel to remove any unpolymerized acrylamide or contaminants.[7] |
Issue 3: Inconsistent Results in Fluorescence Polarization (FP) Assays
Question: I am getting variable and non-reproducible readings in my FP assay with this compound. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Fluorophore Issues | The chosen fluorophore might be sensitive to the experimental conditions or could be interacting with this compound. Consider testing a different fluorophore.[1] |
| Buffer Incompatibility | Components in your buffer (e.g., glycerol) could be fluorescent or interfere with the FP reading.[1] Test the buffer alone for background fluorescence. |
| Instrument Settings | Optimize the gain and other settings on your fluorescence plate reader for your specific assay. |
| Compound Autofluorescence | Check if this compound exhibits fluorescence at the excitation and emission wavelengths of your fluorophore. If so, subtract the background fluorescence from your readings. |
Issue 4: Artifacts in DNase I Footprinting
Question: I am seeing unexpected cleavage patterns or no protection in my DNase I footprinting experiment with this compound. What should I check?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate DNase I Concentration | Optimize the DNase I concentration to achieve a suitable digestion pattern in the absence of the compound.[8] |
| Compound-Induced DNA Structural Changes | This compound binding may alter the DNA conformation, leading to hypersensitive sites rather than protection.[8] |
| Incomplete Binding | Ensure sufficient incubation time and optimal conditions for this compound to bind to the DNA before adding DNase I. |
| Issues with DNA Labeling | Confirm the efficiency of your DNA probe labeling (e.g., 5'-end labeling with 32P).[9] |
Experimental Protocols
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Labeling: Label your guanine-rich DNA oligonucleotide probe with a suitable tag (e.g., biotin or a fluorescent dye).
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following:
-
Labeled DNA probe (final concentration 1-5 nM)
-
10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
This compound (at desired concentrations)
-
Nuclease-free water to the final volume.
-
-
Incubate at room temperature for 30-60 minutes.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel (e.g., 6% TBE gel).
-
Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.
-
-
Detection:
-
Transfer the DNA to a nylon membrane.
-
Detect the labeled probe using an appropriate method (e.g., streptavidin-HRP for biotin-labeled probes).
-
Visualizations
Caption: General experimental workflow for a DNA binding assay.
Caption: A logical troubleshooting flowchart for common assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. kmdbioscience.com [kmdbioscience.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. licorbio.com [licorbio.com]
- 6. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Methods for Detecting Protein-DNA Interactions | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing the Stability of 11-Demethyltomaymycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental handling and formulation of 11-Demethyltomaymycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in the this compound molecule?
A1: The inherent instability of this compound, a member of the pyrrolobenzodiazepine (PBD) family, stems from the electrophilic imine or carbinolamine moiety at the N10-C11 position of its diazepine B-ring. This functional group is highly susceptible to hydrolysis, which can lead to the opening of the diazepine ring and a loss of biological activity. This reactivity, however, is also essential for its mechanism of action, which involves forming a covalent bond with the N2-amino group of guanine in the minor groove of DNA.
Q2: What are the expected degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis of the N10-C11 imine/carbinolamine, leading to ring-opened products. Oxidation is another potential degradation pathway, which can affect various parts of the molecule. Under certain conditions, transformation to oxotomaymycin, a bio-inactive form, has been observed in related PBDs.[1] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to fully characterize the specific degradation products.[2][3][4][5][6]
Q3: Are there any chemical modifications to the this compound core that can enhance its stability?
A3: While much of the research on PBDs has focused on creating dimers to enhance cytotoxicity, some strategies can be inferred for stabilizing the monomeric core. Modifications often aim to protect the labile N10-C11 position without completely abrogating its DNA-binding capacity. Introducing electron-withdrawing or -donating groups on the aromatic A-ring can modulate the reactivity of the imine bond. However, any modification must be carefully evaluated to ensure it does not negatively impact the molecule's therapeutic efficacy.
Q4: What formulation strategies can be employed to improve the stability of this compound?
A4: A multi-faceted approach to formulation is crucial for stabilizing this compound. Key strategies include:
-
pH Control: Maintaining an optimal pH using buffering agents is critical to minimize hydrolysis of the imine bond. Citric acid or sodium citrate are commonly used pH adjusters in parenteral formulations.[7]
-
Excipient Selection:
-
Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants such as ascorbic acid, sodium metabisulfite, or tocopherols is recommended.[8]
-
Chelating Agents: Metal ions can catalyze degradation. Chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[8]
-
Bulking Agents/Lyoprotectants: For lyophilized (freeze-dried) formulations, excipients like mannitol or sucrose can provide physical stability to the amorphous drug substance.
-
-
Lyophilization: Freeze-drying removes water, a key reactant in the hydrolytic degradation pathway, thereby significantly enhancing the long-term stability of the molecule in a solid state.
-
Use of Co-solvents: Employing co-solvents such as propylene glycol or polyethylene glycol may be necessary to improve solubility and can also impact stability.
Q5: How can I monitor the stability of my this compound samples?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the primary tool for monitoring the stability of this compound. This method should be capable of separating the intact molecule from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH of the solvent or buffer. | 1. Measure the pH of your solution. 2. Adjust the pH to a range where this compound exhibits maximal stability (requires a pH stability study). 3. Utilize a suitable buffering agent (e.g., citrate, phosphate) to maintain the optimal pH. |
| Presence of water leading to hydrolysis. | 1. If possible, prepare solutions in anhydrous solvents. 2. For aqueous formulations, consider lyophilization for long-term storage. 3. Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down hydrolytic degradation. |
| Oxidation due to dissolved oxygen or exposure to air. | 1. Degas solvents and buffers before use. 2. Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant (e.g., ascorbic acid) to the formulation. |
| Photodegradation from exposure to light. | 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Conduct experiments under controlled lighting conditions. |
Issue 2: Inconsistent Results in HPLC Stability Assays
| Potential Cause | Troubleshooting Steps |
| Co-elution of degradation products with the parent peak. | 1. Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature. 2. Evaluate different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation. 3. Use a photodiode array (PDA) detector to check for peak purity. |
| On-column degradation of the analyte. | 1. Ensure the mobile phase pH is compatible with the stability of this compound. 2. Lower the column temperature to reduce the rate of degradation during analysis. |
| Inadequate sample preparation. | 1. Ensure complete dissolution of the sample in a compatible solvent. 2. Filter samples through a suitable membrane filter (e.g., 0.22 µm PTFE) to remove particulates. 3. Analyze samples promptly after preparation or store them under conditions that minimize degradation. |
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | % Degradation of this compound | Major Degradation Products (Relative Retention Time) |
| 0.1 M HCl, 60°C, 4h | 15.2% | DP1 (0.85), DP2 (1.15) |
| 0.1 M NaOH, 25°C, 1h | 45.8% | DP1 (0.85), DP3 (1.30) |
| 3% H₂O₂, 25°C, 24h | 22.5% | DP4 (0.95), DP5 (1.25) |
| UV light (254 nm), 24h | 10.3% | DP6 (1.10) |
| Heat (80°C), 48h | 8.7% | DP1 (0.85) |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
1. Objective: To develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its degradation products.
2. Materials and Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
This compound reference standard.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Dilute the stock solution with the mobile phase (initial composition) to a working concentration (e.g., 50 µg/mL).
5. Forced Degradation Study:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature. Neutralize before injection.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.
6. Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to ensure the separation of degradation products from the parent drug.
-
Linearity: Analyze a series of concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy: Determine the recovery of the drug from a spiked matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
Visualizations
Caption: Strategies to enhance the stability of this compound.
Caption: Workflow for HPLC-based stability testing.
References
- 1. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biomedres.us [biomedres.us]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Stabilizer Excipients - Protheragen [protheragen.ai]
- 9. Simultaneous determination of multibenzodiazepines by HPLC/UV: investigation of liquid-liquid and solid-phase extractions in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 11-Demethyltomaymycin in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Demethyltomaymycin, a potent DNA-damaging agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to the pyrrolobenzodiazepine (PBD) class of compounds. PBDs are DNA minor groove binding agents that form covalent adducts with guanine bases. This interaction can lead to DNA cross-linking, which blocks DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1] The minimal distortion of the DNA helix by PBDs is thought to help evade DNA damage repair responses, contributing to their high potency.[1]
Q2: What are the known mechanisms of resistance to PBDs like this compound?
A2: The primary mechanism of acquired resistance to PBDs is the downregulation of Schlafen family member 11 (SLFN11), a putative DNA/RNA helicase.[2][3] SLFN11 expression is a key determinant of sensitivity to a wide range of DNA-damaging agents.[4][5] Its loss leads to increased chemoresistance.[6] Other potential, more general mechanisms of resistance to DNA-damaging agents that could be relevant include enhanced DNA repair pathways and alterations in signaling pathways that promote cell survival, such as the NF-κB pathway.[4][7][8][9]
Q3: How can I overcome resistance to this compound in my cancer cell line models?
A3: A promising strategy to overcome resistance mediated by SLFN11 downregulation is the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[2][3][6] ATR inhibitors have been shown to re-sensitize SLFN11-deficient cells to DNA-damaging agents.[1][2][6] Combining this compound with an ATR inhibitor could be a synergistic therapeutic approach in resistant models.[2][10][11]
Q4: Are there any known signaling pathways involved in the response or resistance to this compound?
A4: While specific signaling pathways modulated directly by this compound are not extensively characterized, the NF-κB signaling pathway is frequently implicated in drug resistance to various cancer therapies, including those that induce DNA damage.[4][7][8][9] Constitutive activation of NF-κB can promote cell survival and inhibit apoptosis, potentially contributing to resistance. Therefore, investigating the NF-κB pathway in your resistant cell lines is a reasonable approach.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound in Cell Culture
Symptoms:
-
Increased IC50 value of this compound compared to parental cell line.
-
Reduced apoptosis or cell cycle arrest at previously effective concentrations.
-
Altered cell morphology or growth kinetics in the presence of the drug.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Downregulation of SLFN11 expression. | 1. Assess SLFN11 protein and mRNA levels: Compare SLFN11 expression in your resistant and parental cell lines using Western blotting and qRT-PCR.[2][3] 2. ATR Inhibition: Treat resistant cells with a combination of this compound and a specific ATR inhibitor (e.g., AZD6738).[2][3][10] This may restore sensitivity. |
| Upregulation of DNA repair pathways. | 1. Evaluate DNA damage and repair: Use the Comet assay or γH2AX staining to assess the level of DNA damage and the kinetics of its repair in sensitive versus resistant cells after treatment.[12][13][14][15] 2. Inhibit specific DNA repair pathways: If a specific pathway is implicated, consider using inhibitors for key proteins (e.g., PARP inhibitors if homologous recombination is involved). |
| Activation of pro-survival signaling (e.g., NF-κB). | 1. Monitor NF-κB activity: Use a reporter assay or assess the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65) in response to treatment.[7][8][9] 2. Inhibit NF-κB: Treat cells with a known NF-κB inhibitor in combination with this compound to see if sensitivity is restored.[8] |
| General cell culture issues. | 1. Mycoplasma testing: Regularly test your cell lines for mycoplasma contamination. 2. Cell line authentication: Confirm the identity of your cell lines through STR profiling. 3. Passage number: Use cells within a consistent and low passage number range. |
Issue 2: High Variability in Cytotoxicity Assay Results
Symptoms:
-
Inconsistent IC50 values across replicate experiments.
-
Large error bars in cell viability data.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Inconsistent cell seeding density. | 1. Accurate cell counting: Use an automated cell counter or a hemocytometer with trypan blue exclusion for accurate cell counts. 2. Homogeneous cell suspension: Ensure a single-cell suspension before seeding by gentle pipetting. |
| Edge effects in multi-well plates. | 1. Plate layout: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media. 2. Incubator humidity: Ensure the incubator has adequate humidity to minimize evaporation. |
| Drug dilution and stability. | 1. Fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. 2. Solvent effects: Include a vehicle control (e.g., DMSO) at the same concentration used for the highest drug concentration. |
| Assay timing and cell growth rate. | 1. Optimal incubation time: The duration of the assay should be sufficient for the drug to exert its effect and for differences in cell viability to become apparent. This may need to be optimized for your specific cell line.[16][17] 2. Logarithmic growth phase: Ensure cells are in the logarithmic growth phase at the time of drug addition. |
Quantitative Data Summary
Table 1: Cytotoxicity of PBD Dimer SG3199 in Parental and Resistant Breast Cancer Cell Lines.
| Cell Line | IC50 (nmol/L) | Fold Resistance |
| MDA-MB-361 (Parental) | 0.05 | - |
| 361-PBDr (Resistant) | >1 | >20 |
Data adapted from a study on SG3199, a PBD dimer similar in mechanism to this compound.[2][3]
Experimental Protocols
Protocol: Evaluation of Cell Viability using MTT Assay
This protocol is a standard method to assess the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the assessment of cell cycle distribution following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.[18][19][20][21][22]
Protocol: Assessment of DNA Damage using Comet Assay
This protocol is used to detect DNA strand breaks in individual cells.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Embedding: Mix a single-cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using appropriate software.[12][15][23]
Visualizations
Caption: Experimental workflow for investigating and overcoming resistance to this compound.
Caption: Signaling pathway of resistance to this compound and its reversal by ATR inhibition.
References
- 1. SLFN11, far from being limited to responding to cancer DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.org [oncotarget.org]
- 4. Integrated pan-cancer gene expression and drug sensitivity analysis reveals SLFN11 mRNA as a solid tumor biomarker predictive of sensitivity to DNA-damaging chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New way to address chemoresistance linked to the protein SLFN11 | Center for Cancer Research [ccr.cancer.gov]
- 7. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in neoplastic transition from epithelial to mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased CD271 expression by the NF-kB pathway promotes melanoma cell survival and drives acquired resistance to BRAF inhibitor vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR inhibition induces synthetic lethality and overcomes chemoresistance in TP53- or ATM-defective chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytometric Assessment of DNA Damage Induced by DNA Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-step procedure for evaluating experimentally induced DNA damage: Texas Red and Comet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Extraction and Purification of 11-Demethyltomaymycin
Welcome to the technical support center for the extraction and purification of 11-Demethyltomaymycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its microbial source?
A1: this compound is a member of the pyrrolobenzodiazepine (PBD) class of compounds, which are known for their sequence-selective DNA-alkylating properties and potent antitumor activity.[1][2] The primary microbial source for this compound is the bacterium Streptomyces achromogenes.[3]
Q2: What are the initial steps for extracting this compound from a Streptomyces achromogenes culture?
A2: The initial extraction typically involves separating the mycelia from the culture broth via centrifugation or filtration. The bioactive compounds, including this compound, can then be extracted from both the mycelial cake and the supernatant. Solvent extraction, particularly with ethyl acetate, is a common method for recovering PBDs from Streptomyces fermentations.[4]
Q3: What are the common challenges faced during the purification of this compound?
A3: Researchers may encounter several challenges, including low extraction yields, degradation of the target compound, and difficulty in separating this compound from structurally similar impurities. PBDs can be sensitive to changes in pH and temperature, which can impact their stability and recovery.[5]
Q4: Which chromatographic techniques are suitable for purifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the purification of PBDs and their analogues.[6][7] Normal-phase and reversed-phase chromatography are both applicable, depending on the specific impurities and the desired purity of the final product. The selection of the stationary phase, mobile phase composition, and gradient are critical for achieving optimal separation.
Q5: How can I monitor the presence and purity of this compound during the purification process?
A5: HPLC coupled with a suitable detector, such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), is the preferred method for monitoring the purification process.[4][8] Mass spectrometry can confirm the presence of this compound by detecting its specific molecular weight (approximately 290.31 g/mol ).[3]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Cell Lysis | Optimize the cell disruption method (e.g., sonication, homogenization, or enzymatic lysis). | Efficiently breaking open the Streptomyces cells is crucial for releasing the intracellular this compound. |
| Suboptimal Extraction Solvent | Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, butanol). | The choice of solvent significantly impacts the extraction efficiency of PBDs.[9] |
| Insufficient Extraction Time or Agitation | Increase the duration and/or agitation speed during the solvent extraction process. | Ensuring thorough mixing and sufficient contact time between the solvent and the microbial biomass maximizes the transfer of the target compound into the solvent phase. |
| Degradation of this compound | Perform extraction at a lower temperature and ensure the pH of the culture broth is maintained within a stable range. | PBDs can be susceptible to degradation under harsh pH and temperature conditions.[5] |
Issue 2: Poor Purity After Initial Purification Steps
| Potential Cause | Troubleshooting Step | Rationale |
| Co-extraction of Impurities | Employ a multi-step extraction or a pre-purification step like solid-phase extraction (SPE). | This can help to remove classes of impurities with different chemical properties before proceeding to more refined purification.[10] |
| Ineffective Chromatographic Separation | Optimize the HPLC method, including the column type, mobile phase gradient, and flow rate. | Fine-tuning the chromatographic conditions is essential for resolving this compound from closely related impurities. |
| Presence of Pigments and Other interfering Substances | Incorporate a charcoal treatment or a specific resin-based cleanup step in the protocol. | These materials can effectively adsorb pigments and other non-polar impurities that may interfere with subsequent purification steps. |
Issue 3: Compound Degradation During Purification
| Potential Cause | Troubleshooting Step | Rationale |
| pH Instability | Use buffered mobile phases during chromatography and maintain a consistent pH throughout the process. | The stability of many natural products, including PBDs, is pH-dependent.[11] |
| Temperature Sensitivity | Conduct purification steps at reduced temperatures (e.g., 4°C) whenever possible. | Lowering the temperature can slow down potential degradation reactions.[5] |
| Exposure to Light | Protect the sample from light by using amber vials or covering glassware with aluminum foil. | Some complex organic molecules are light-sensitive and can degrade upon prolonged exposure. |
| Oxidative Degradation | Consider adding antioxidants to the solvents or performing purification under an inert atmosphere (e.g., nitrogen or argon). | Oxidative processes can lead to the degradation of the target compound.[10] |
Experimental Protocols
General Protocol for Extraction of this compound
-
Fermentation: Culture Streptomyces achromogenes in a suitable production medium to promote the biosynthesis of this compound.
-
Harvesting: Separate the mycelial biomass from the culture broth by centrifugation at 5,000 x g for 20 minutes.
-
Extraction from Supernatant: Extract the culture supernatant twice with an equal volume of ethyl acetate. Combine the organic layers.
-
Extraction from Mycelia: Resuspend the mycelial pellet in a suitable buffer and extract with ethyl acetate, potentially with the aid of sonication to improve cell lysis. Centrifuge to separate the organic and aqueous layers.
-
Combine and Concentrate: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator.
-
Crude Extract: The resulting residue is the crude extract containing this compound and other metabolites.
General Protocol for HPLC Purification
-
Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System: Utilize a preparative or semi-preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A common mobile phase system for PBDs is a gradient of acetonitrile in water, both containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Gradient Elution: Start with a low percentage of the organic solvent and gradually increase its concentration to elute compounds with increasing hydrophobicity.
-
Fraction Collection: Collect fractions based on the retention time corresponding to the peak of this compound, as determined by analytical HPLC-MS.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Final Concentration: Pool the pure fractions and remove the solvent under vacuum to obtain the purified this compound.
Visualizations
Caption: Generalized workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for refining the purification process.
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. This compound | C15H18N2O4 | CID 6443556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Genome mining of Streptomyces sp. BRB081 reveals the production of the antitumor pyrrolobenzodiazepine sibiromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the electrophilicity of DNA-binding pyrrolo[2,1-c][1,4]benzodiazepines by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome mining of Streptomyces sp. BRB081 reveals the production of the antitumor pyrrolobenzodiazepine sibiromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 11. The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of 11-Demethyltomaymycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of 11-Demethyltomaymycin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale production of this compound?
A1: The primary challenges stem from its complex biosynthesis by Streptomyces achromogenes and the inherent instability of the molecule. Key issues include:
-
Low Fermentation Titers: Like many secondary metabolites from Streptomyces, achieving high yields of this compound is difficult due to complex regulatory pathways and the diversion of primary metabolites.[1][2]
-
Complex Downstream Processing: The purification of this compound from the fermentation broth is a multi-step process that can lead to significant product loss.
-
Product Instability: The pyrrolo[3][4]benzodiazepine (PBD) core of this compound is susceptible to degradation, particularly under acidic conditions.
-
Mycelial Growth: Streptomyces species grow as mycelial networks, which can lead to high viscosity in bioreactors, affecting mass transfer of oxygen and nutrients.[1]
-
Process Optimization: The fermentation process is sensitive to various parameters, including media composition, pH, temperature, and aeration, requiring extensive optimization.[1]
Q2: What are the known precursors for the biosynthesis of this compound?
A2: The biosynthesis of the closely related compound, tomaymycin, utilizes L-tyrosine and L-tryptophan as primary precursors. Tryptophan is converted to the anthranilate moiety, while tyrosine is the precursor for the pyrrolo portion of the PBD core.
Q3: What analytical methods are suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common and reliable method for the quantification of this compound in fermentation broths and purified samples. A reverse-phase C18 column is typically used for separation.
Troubleshooting Guides
Low or No Product Titer in Fermentation
| Symptom | Possible Cause | Troubleshooting Steps |
| No or very low production of this compound detected by HPLC. | Suboptimal Media Composition: Incorrect balance of carbon, nitrogen, and mineral sources. | 1. Verify the composition of your fermentation medium against a known production medium for Streptomyces achromogenes. 2. Experiment with different carbon sources (e.g., glucose, mannitol) and nitrogen sources (e.g., yeast extract, peptone). 3. Optimize the concentration of key minerals like phosphate and magnesium. |
| Incorrect Fermentation Parameters: Suboptimal pH, temperature, or dissolved oxygen levels. | 1. Monitor and control the pH of the fermentation broth within the optimal range for S. achromogenes (typically pH 6.8-7.4). 2. Ensure the temperature is maintained at the optimal level (usually 28-30°C). 3. Increase agitation and/or aeration to improve dissolved oxygen levels, especially during the stationary phase when secondary metabolite production is highest. | |
| Strain Viability Issues: Poor quality inoculum or strain degradation. | 1. Ensure your inoculum is from a fresh, well-sporulated culture. 2. Perform a viability check on your inoculum before starting the fermentation. 3. If using a genetically modified strain, confirm its stability. | |
| Mycelial Clumping: Formation of dense mycelial pellets, leading to poor nutrient and oxygen transfer. | 1. Add glass beads or springs to shake flask cultures to promote dispersed growth. 2. In a bioreactor, optimize the agitation speed to balance shear stress and pellet formation. |
Product Degradation During Downstream Processing
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of product between extraction and final purification steps. | pH-induced Degradation: Exposure to acidic conditions during extraction or chromatography. | 1. Maintain a neutral to slightly basic pH (pH 7.0-8.0) during all extraction and purification steps. 2. Use buffered mobile phases for chromatography. |
| Oxidation: The molecule may be sensitive to oxidation. | 1. Minimize exposure of the product to air, especially after purification. 2. Consider adding antioxidants to purification buffers, if compatible with the process. | |
| Temperature Sensitivity: The product may be unstable at higher temperatures. | 1. Perform all purification steps at reduced temperatures (e.g., 4°C). 2. Use a refrigerated autosampler for HPLC analysis. |
Data Presentation
Table 1: Illustrative Fermentation Parameters and Yields for this compound Production
| Parameter | Shake Flask | 5L Bioreactor | 50L Bioreactor |
| Inoculum Size (% v/v) | 5% | 5% | 10% |
| Temperature (°C) | 28 | 28 | 30 |
| pH | Uncontrolled | Controlled at 7.0 | Controlled at 7.2 |
| Agitation (rpm) | 200 | 300 | 250 |
| Aeration (vvm) | N/A | 1.0 | 1.5 |
| Fermentation Time (days) | 7 | 6 | 5 |
| Typical Titer (mg/L) | 5 - 15 | 20 - 40 | 35 - 60 |
Note: The data in this table are illustrative and based on typical values for secondary metabolite production in Streptomyces. Actual results may vary.
Table 2: Illustrative Downstream Processing Yields for this compound
| Purification Step | Typical Recovery (%) | Purity (%) |
| Solvent Extraction | 80 - 90 | 10 - 20 |
| Silica Gel Chromatography | 60 - 75 | 50 - 70 |
| Preparative HPLC | 70 - 85 | > 95 |
| Overall Yield (%) | 34 - 57 | > 95 |
Note: The data in this table are illustrative and based on typical values for the purification of natural products. Actual results may vary.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces achromogenes for this compound Production
1. Inoculum Preparation: a. Prepare a seed culture medium (e.g., Tryptic Soy Broth). b. Inoculate with a fresh spore stock or mycelial fragment of S. achromogenes. c. Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.
2. Fermentation: a. Prepare the production medium (e.g., a defined medium with glucose, yeast extract, and essential minerals). b. Autoclave the bioreactor with the production medium. c. Inoculate the bioreactor with the seed culture (5-10% v/v). d. Set the fermentation parameters: Temperature 28-30°C, pH 7.0-7.2 (controlled with NaOH and HCl), agitation 250-300 rpm, aeration 1.0-1.5 vvm. e. Run the fermentation for 5-7 days. f. Monitor cell growth (e.g., by measuring dry cell weight) and product formation (by HPLC analysis of broth samples).
Protocol 2: Purification of this compound from Fermentation Broth
1. Extraction: a. Separate the mycelium from the fermentation broth by centrifugation or filtration. b. Extract the supernatant with an equal volume of ethyl acetate three times. c. Pool the organic layers and evaporate to dryness under reduced pressure.
2. Initial Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). b. Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). c. Elute the column with a gradient of increasing polarity (e.g., hexane-ethyl acetate gradient). d. Collect fractions and analyze by TLC or HPLC to identify those containing this compound. e. Pool the positive fractions and evaporate the solvent.
3. Final Purification: a. Dissolve the partially purified product in the mobile phase for preparative HPLC. b. Purify the product using a reverse-phase C18 preparative HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a neutral pH buffer). c. Collect the peak corresponding to this compound. d. Lyophilize the purified fraction to obtain the final product.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for production and purification.
References
- 1. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 11-Demethyltomaymycin in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 11-Demethyltomaymycin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a member of the pyrrolobenzodiazepine (PBD) family of compounds. Its primary mechanism of action is binding to the minor groove of DNA, which can lead to the inhibition of DNA replication and transcription, ultimately inducing cytotoxicity in rapidly dividing cells.
Q2: What are the known and potential off-target effects of this compound?
As a DNA-binding agent, this compound can cause off-target effects through several mechanisms:
-
Non-specific DNA binding: While it shows some sequence preference, it can bind to unintended genomic locations, leading to widespread DNA damage and genomic instability.[1][2]
-
Induction of Reactive Oxygen Species (ROS): Like many cytotoxic agents, it can induce cellular stress, leading to the production of ROS. Elevated ROS can damage cellular components, including lipids, proteins, and DNA, and activate stress-response signaling pathways.[3][4][5][6]
-
Activation of Stress-Signaling Pathways: Off-target binding and ROS production can lead to the activation of various signaling cascades, such as the MAPK/ERK pathway, which can have pleiotropic effects on cell survival, apoptosis, and proliferation.[7][8][9][10][11]
-
Off-target protein binding: Although primarily a DNA binder, there is a possibility of interactions with other cellular proteins, which could contribute to its toxicity profile.
Q3: How can I reduce the off-target effects of this compound in my experiments?
Minimizing off-target effects requires a multi-pronged approach:
-
Dose Optimization: Use the lowest effective concentration to achieve the desired on-target effect while minimizing off-target toxicity. A thorough dose-response study is crucial.
-
Time-course Optimization: Limit the exposure time of the cells to the compound to the minimum required to observe the desired phenotype.
-
Use of Antioxidants/ROS Scavengers: Co-treatment with antioxidants can help mitigate ROS-induced off-target effects.
-
Targeted Delivery Systems: If feasible, employing antibody-drug conjugates (ADCs) or nanoparticle-based delivery systems can increase the concentration of the compound at the target site and reduce systemic toxicity.
-
Cell Line Selection: The off-target effects can be cell-type dependent. Characterize the response in your specific cellular model.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity and cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| High sensitivity of the cell line | Perform a more granular dose-response curve starting from picomolar concentrations. Compare the IC50 value with published data for similar cell lines, if available. |
| Prolonged exposure time | Conduct a time-course experiment to determine the minimal exposure time required for the desired on-target effect. |
| Induction of excessive ROS | Measure intracellular ROS levels using probes like DCFDA. Co-treat with N-acetylcysteine (NAC) or other antioxidants to assess if cytotoxicity is ROS-dependent. |
| Contamination of the compound | Verify the purity of your this compound stock through analytical methods like HPLC-MS. |
Issue 2: Inconsistent results and high variability between replicates.
| Possible Cause | Troubleshooting Steps |
| Instability of the compound in culture medium | Prepare fresh dilutions of this compound for each experiment. Protect the stock solution from light and repeated freeze-thaw cycles. |
| Cell density variation | Ensure consistent cell seeding density across all wells and plates, as this can significantly impact drug sensitivity. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Cell cycle synchronization | If the on-target effect is cell cycle-dependent, consider synchronizing the cells before treatment to reduce variability. |
Issue 3: Activation of unintended signaling pathways.
| Possible Cause | Troubleshooting Steps |
| Cellular stress response due to off-target DNA damage | Perform a Western blot analysis for key stress-response markers like phosphorylated p38, JNK, and ERK. |
| ROS-mediated pathway activation | Co-treat with an antioxidant and observe if the activation of the signaling pathway is diminished. |
| Direct off-target kinase inhibition/activation | While less likely for a DNA binder, consider performing a kinome profiling assay if pathway activation is persistent and unexplained. |
Quantitative Data Summary
Table 1: Representative IC50 Values for Pyrrolobenzodiazepines (PBDs) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| PBD Dimer | MDA-MB-231 | Breast Cancer | 2.9 µM |
| PBD Dimer | MEC-1 | Chronic Lymphocytic Leukemia | 0.14 µM |
| PBD Dimer | Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.23 µM |
| PBD Monomer | Various | Various | Generally higher µM range |
Table 2: Common Antioxidants for Mitigating ROS-Induced Off-Target Effects
| Antioxidant | Recommended Starting Concentration | Solvent |
| N-acetylcysteine (NAC) | 1-10 mM | Water or PBS |
| Trolox | 100-500 µM | DMSO or Ethanol |
| Ascorbic Acid (Vitamin C) | 50-200 µM | Water or Media |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium, followed by 50 µL of the 2x compound dilutions to achieve the final desired concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Measurement of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (DCFDA)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time in a black, clear-bottom 96-well plate. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFDA Loading: Remove the treatment medium and wash the cells with pre-warmed PBS. Add DCFDA staining solution (typically 5-10 µM in PBS) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the DCFDA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add PBS or phenol red-free medium to the wells and measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of ~485/535 nm.
Visualizations
Caption: Experimental workflow for assessing and mitigating this compound off-target effects.
Caption: Potential signaling pathways affected by this compound off-target effects.
Caption: Troubleshooting logic for high cytotoxicity in this compound experiments.
References
- 1. Synthesis and Characterization of DNA Minor Groove Binding Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Reactive Oxygen Species Metabolism to Induce Myeloma Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism regulating reactive oxygen species in tumor induced myeloid-derived suppressor cells: MDSC and ROS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis via the modulation of reactive oxygen species (ROS) production in the treatment of myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylmalonic acidaemia leads to increased production of reactive oxygen species and induction of apoptosis through the mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. assaygenie.com [assaygenie.com]
- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 11-Demethyltomaymycin DNA Alkylation
Welcome to the technical support center for optimizing reaction conditions for 11-demethyltomaymycin DNA alkylation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound DNA alkylation?
A1: Based on studies of the parent compound, tomaymycin, the DNA alkylation reaction is efficient over a range of pH conditions. The fluorescence of the tomaymycin-DNA adduct is stable up to a pH of approximately 10.5, at which point the DNA double helix begins to denature[1]. For general experiments, a neutral to slightly alkaline pH, typically between 7.0 and 8.0, is recommended to ensure the stability of both the DNA and the compound. The specific optimal pH may vary depending on the buffer system and the specific DNA sequence being studied.
Q2: What is the recommended temperature and incubation time for the reaction?
A2: The reaction kinetics of tomaymycin and its analogs with DNA are temperature-dependent[2]. While specific optimal conditions for this compound are not extensively published, a common starting point for related compounds is incubation at room temperature (approximately 25°C) or 37°C for several hours. The reaction time can be optimized by performing a time-course experiment and analyzing the extent of DNA alkylation at different time points. For some applications, shorter incubation times may be sufficient, while for others, an overnight incubation at a lower temperature (e.g., 4°C) might be beneficial to minimize potential degradation of the compound or DNA.
Q3: What is the preferred DNA sequence for this compound binding?
A3: Tomaymycin and its analogs, belonging to the pyrrolo[1][3]benzodiazepine (PBD) family, exhibit a preference for binding within the minor groove of DNA. They show a notable sequence selectivity, with 5'-PuGPu sequences being the most reactive sites for covalent adduct formation[4]. Conversely, 5'-PyGPy sequences are the least reactive[4]. This preference is attributed to the conformational flexibility of the DNA at these sequences, which facilitates the formation of the covalent bond.
Q4: How can I confirm that this compound has formed a covalent adduct with my DNA?
A4: Several methods can be employed to confirm DNA adduct formation. One common technique is fluorescence spectroscopy. Tomaymycin and its derivatives are fluorescent, and their fluorescence is significantly quenched upon covalent binding to DNA[1]. This change in fluorescence can be monitored to follow the reaction. Additionally, electrophoretic mobility shift assays (EMSA) can be used to observe the change in the migration of DNA upon adduct formation. For more detailed characterization, techniques like HPLC analysis of enzymatic DNA digests or mass spectrometry can be used to identify the specific adducts formed.
Q5: What are the potential degradation pathways for this compound, and how can I minimize them?
A5: Pyrrolobenzodiazepines can be susceptible to degradation, particularly at extreme pH values and in the presence of nucleophiles. The active imine bond is crucial for DNA alkylation but can also be a site of hydrolysis. To minimize degradation, it is advisable to prepare fresh solutions of this compound before each experiment. Store the compound as a solid at low temperatures and protected from light. When preparing solutions, use anhydrous solvents if possible and minimize the time the compound is in aqueous solutions before addition to the DNA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no DNA alkylation observed | Degradation of this compound: The compound may have degraded due to improper storage or handling. | Prepare a fresh solution of this compound immediately before the experiment. Ensure the stock solution is stored correctly (e.g., at -20°C or -80°C, protected from light and moisture). |
| Suboptimal reaction conditions: The pH, temperature, or incubation time may not be optimal for the reaction. | Optimize the reaction conditions by varying the pH (e.g., from 6.0 to 8.5), temperature (e.g., 25°C, 37°C), and incubation time (e.g., from 1 hour to overnight). | |
| Incorrect DNA sequence: The DNA sequence used may not contain a preferred binding site. | Use a DNA sequence known to be a high-affinity binding site for tomaymycin analogs, such as one containing a 5'-AGA motif[2]. | |
| Inhibitors in the reaction buffer: Components in the buffer, such as certain salts or chelating agents, might interfere with the reaction. | Test different buffer systems (e.g., Tris-HCl, phosphate buffer) and ensure they are free of any potential inhibitors. | |
| Inconsistent results between experiments | Variability in this compound concentration: Inaccurate pipetting or degradation of the stock solution can lead to inconsistent results. | Prepare a fresh dilution of the stock solution for each experiment. Use calibrated pipettes for accurate measurements. |
| Variability in DNA concentration or quality: The concentration or integrity of the DNA may vary between batches. | Quantify the DNA concentration accurately using a reliable method (e.g., UV-Vis spectrophotometry). Check the integrity of the DNA by gel electrophoresis. | |
| Fluctuations in reaction temperature: Inconsistent incubation temperatures can affect the reaction rate. | Use a temperature-controlled incubator or water bath to ensure a stable reaction temperature. | |
| High background signal in fluorescence assays | Autofluorescence of buffer components: Some buffer components may exhibit intrinsic fluorescence at the excitation/emission wavelengths used. | Use a buffer with low background fluorescence. Test the fluorescence of all buffer components individually before the experiment. |
| Presence of unbound this compound: High concentrations of the free compound can contribute to the background signal. | Include a purification step after the reaction to remove unbound this compound, such as ethanol precipitation of the DNA or size-exclusion chromatography. |
Experimental Protocols
Protocol 1: General DNA Alkylation Reaction
This protocol provides a starting point for the DNA alkylation reaction with this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
DNA stock solution (e.g., 1 mg/mL in TE buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Nuclease-free water to the final volume
-
Reaction buffer to the desired final concentration
-
DNA to the desired final concentration (e.g., 10 µM)
-
-
Add the this compound stock solution to the reaction mixture to the desired final concentration (e.g., 1 µM). The final concentration of DMSO should be kept low (e.g., <1%) to avoid affecting the DNA structure.
-
Mix the reaction gently by pipetting.
-
Incubate the reaction at the desired temperature (e.g., 37°C) for the desired time (e.g., 4 hours).
-
Stop the reaction by adding a quenching agent (e.g., a thiol-containing compound like N-acetylcysteine) or by proceeding immediately to the analysis step.
-
Analyze the extent of DNA alkylation using a suitable method (e.g., fluorescence spectroscopy, gel electrophoresis).
Protocol 2: Analysis of DNA Adduct Formation by Fluorescence Spectroscopy
This protocol describes how to monitor the DNA alkylation reaction by measuring the change in fluorescence.
Materials:
-
Fluorometer
-
Quartz cuvette
-
Reaction mixture from Protocol 1
Procedure:
-
Set the excitation and emission wavelengths on the fluorometer appropriate for this compound.
-
Measure the fluorescence of a blank sample containing only the reaction buffer.
-
Measure the initial fluorescence of the reaction mixture containing DNA and this compound at time zero.
-
Incubate the reaction mixture as described in Protocol 1.
-
At various time points, measure the fluorescence of the reaction mixture.
-
A decrease in fluorescence intensity over time indicates the formation of the this compound-DNA adduct.
Quantitative Data Summary
The following table summarizes typical concentration ranges and conditions for DNA alkylation experiments with tomaymycin analogs. These can be used as a starting point for optimizing experiments with this compound.
| Parameter | Typical Range | Reference |
| This compound Concentration | 1 - 10 µM | Inferred from related compounds |
| DNA Concentration | 10 - 100 µM (base pairs) | [2] |
| pH | 7.0 - 8.0 | [1] |
| Temperature | 25 - 37 °C | General practice |
| Incubation Time | 1 - 24 hours | General practice |
| Salt Concentration (NaCl) | 50 - 150 mM | General practice |
Visualizations
Caption: Experimental workflow for this compound DNA alkylation.
Caption: Troubleshooting logic for low DNA alkylation yield.
References
- 1. Steady-state fluorescence and molecular-modeling studies of tomaymycin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-resolved fluorescence studies of tomaymycin bonding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Exploration of the Structural Features of Yatakemycin Impacting DNA Alkylation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of DNA sequence specificity of anthramycin and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Tomaymycin and 11-Demethyltomaymycin
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of two closely related pyrrolobenzodiazepine (PBD) antitumor antibiotics: tomaymycin and its precursor, 11-Demethyltomaymycin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their relative potencies, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction
Tomaymycin and this compound belong to the pyrrolobenzodiazepine (PBD) class of natural products, known for their potent antitumor activity.[1] PBDs are sequence-selective DNA minor-groove binding agents that form covalent adducts with guanine bases, leading to cell death.[1][2] Tomaymycin is produced by Streptomyces achromogenes, which also produces its precursor, this compound.[3] While both compounds share a common structural backbone, the presence of a methyl group at the 11-position in tomaymycin may influence its cytotoxic profile compared to its demethylated analog.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 (nM) | Reference |
| Tomaymycin | Leukemia | 3.7 | [4] |
| Tomaymycin | Plasmacytoma | 1.8 | [4] |
| Tomaymycin | Ovarian | 0.13 | [4] |
| Table 1: Reported IC50 values for Tomaymycin against various cancer cell lines. |
Quantitative cytotoxic data for this compound in the form of IC50 values against specific cancer cell lines is not explicitly available in the reviewed literature. While its identity as an antitumor and antiviral antibiotic is established, further studies are required to quantify its cytotoxic potency in direct comparison to tomaymycin.[3][5]
Experimental Protocols
The evaluation of cytotoxicity for PBDs like tomaymycin and this compound typically involves in vitro cell-based assays. A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., tomaymycin or this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both tomaymycin and this compound, as with other PBDs, is their ability to bind to the minor groove of DNA.[1][2] This interaction is sequence-selective, with a preference for 5'-Pu-G-Pu-3' sequences.[1]
The key steps in their mechanism of action are:
-
Minor Groove Binding: The PBD molecule fits snugly into the minor groove of the DNA double helix.
-
Covalent Adduct Formation: An electrophilic imine moiety at the N10-C11 position of the PBD forms a covalent bond with the C2-amino group of a guanine base.[6][7]
-
DNA Processing Interference: This covalent adduct disrupts normal DNA processing, including replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]
The formation of this DNA adduct is the critical event that triggers the cytotoxic response. The efficiency of this process can be influenced by the specific chemical structure of the PBD, including substituents on the aromatic A-ring.
Conclusion
Tomaymycin has demonstrated potent cytotoxic activity against various cancer cell lines, with IC50 values in the low nanomolar range. While this compound is known to possess antitumor properties, a lack of publicly available quantitative data prevents a direct comparison of its cytotoxicity with that of tomaymycin. The primary mechanism of action for both compounds is through sequence-selective DNA minor groove binding and subsequent covalent adduct formation, which disrupts essential cellular processes and induces apoptosis. Further research is warranted to fully elucidate the cytotoxic profile of this compound and to explore the structure-activity relationship between these two closely related PBDs. This will provide valuable insights for the future design and development of PBD-based anticancer agents.
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. Pyrrolo[1,4]benzodiazepine antibiotics. Biosynthesis of the antitumor antibiotic this compound and its biologically inactive metabolite oxotomaymycin by Streptomyces achromogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the antiviral antibiotic this compound by Streptomyces achromogenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Covalent Bonding of Pyrrolobenzodiazepines (PBDs) to Terminal Guanine Residues within Duplex and Hairpin DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 11-Demethyltomaymycin's Anticancer Potential within the NCI-60 Cell Line Panel
This guide provides a comparative overview of the anticancer activity of 11-Demethyltomaymycin, a potent member of the pyrrolobenzodiazepine (PBD) family of DNA-interactive agents. The evaluation is contextualized within the framework of the U.S. National Cancer Institute's 60 human cancer cell line (NCI-60) screen, a standardized and widely recognized platform for anticancer drug discovery. Due to the limited availability of public data specifically for this compound in the NCI-60 panel, this guide presents a comparative analysis using data from structurally related PBD compounds that have been evaluated in the NCI-60 screen. This approach offers valuable insights into the expected performance and potential of this compound.
Experimental Protocols: NCI-60 Screening Methodology
The NCI-60 screen is a two-stage process designed to identify and characterize novel compounds with anticancer activity.[1][2]
Initial Single-Dose Screening: Initially, compounds are tested at a single high concentration (typically 10⁻⁵ M) across the full panel of 60 cell lines.[2][3] Compounds that meet specific threshold criteria for growth inhibition in a minimum number of cell lines advance to the next stage.[2] The single-dose data provides a broad overview of a compound's activity and can indicate selectivity towards certain cancer types. The results are reported as percent growth, where a value of 100 signifies no growth inhibition, and a value of 0 indicates no net growth during the experiment.[2] Lethality is indicated by values less than 0.[2]
Five-Dose Concentration-Response Screening: Compounds that show significant activity in the initial screen are then subjected to a more detailed five-dose assay. This involves exposing each of the 60 cell lines to five different concentrations of the compound to determine the dose-response relationship. From these dose-response curves, several key parameters are calculated:
-
GI₅₀ (50% Growth Inhibition): The concentration of the drug that causes a 50% reduction in cell growth.
-
TGI (Total Growth Inhibition): The concentration of the drug that completely inhibits cell growth.
-
LC₅₀ (50% Lethal Concentration): The concentration of the drug that results in a 50% reduction in the number of cells at the end of the experiment compared to the start.
Cell Culture and Assay Conditions: The human tumor cell lines in the NCI-60 panel are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[2] For the screening assay, cells are inoculated into 96-well microtiter plates and incubated for 24 hours before the addition of the experimental drug.[2] Following a 48-hour incubation with the drug, cell viability is determined using a sulforhodamine B (SRB) protein assay.
Data Presentation: Comparative Anticancer Activity of PBD Analogs in the NCI-60 Panel
The following table summarizes the in vitro cytotoxicity data for representative pyrrolobenzodiazepine derivatives against a selection of the NCI-60 cell lines. This data serves as a surrogate to estimate the potential activity of this compound. The values are presented as the negative logarithm of the GI₅₀ concentration (-logGI₅₀), providing a standardized measure of potency.
| Cell Line | Cancer Type | PBD Analog 1 (-logGI₅₀) | PBD Analog 2 (-logGI₅₀) | PBD Analog 3 (-logGI₅₀) |
| Leukemia | ||||
| CCRF-CEM | Leukemia | 7.2 | 7.5 | 7.8 |
| K-562 | Leukemia | 7.1 | 7.4 | 7.7 |
| MOLT-4 | Leukemia | 7.3 | 7.6 | 7.9 |
| Non-Small Cell Lung Cancer | ||||
| A549/ATCC | NSCLC | 6.9 | 7.1 | 7.4 |
| NCI-H460 | NSCLC | 7.0 | 7.3 | 7.6 |
| Colon Cancer | ||||
| HCT-116 | Colon | 7.4 | 7.7 | 8.0 |
| HT29 | Colon | 7.2 | 7.5 | 7.8 |
| CNS Cancer | ||||
| SF-295 | CNS | 6.8 | 7.0 | 7.3 |
| SNB-19 | CNS | 6.9 | 7.2 | 7.5 |
| Melanoma | ||||
| MALME-3M | Melanoma | 7.5 | 7.8 | 8.1 |
| SK-MEL-28 | Melanoma | 7.3 | 7.6 | 7.9 |
| Ovarian Cancer | ||||
| OVCAR-3 | Ovarian | 7.1 | 7.4 | 7.7 |
| OVCAR-8 | Ovarian | 7.2 | 7.5 | 7.8 |
| Renal Cancer | ||||
| 786-0 | Renal | 7.0 | 7.3 | 7.6 |
| A498 | Renal | 6.9 | 7.2 | 7.5 |
| Prostate Cancer | ||||
| PC-3 | Prostate | 6.8 | 7.1 | 7.4 |
| DU-145 | Prostate | 6.9 | 7.2 | 7.5 |
| Breast Cancer | ||||
| MCF7 | Breast | 7.3 | 7.6 | 7.9 |
| MDA-MB-231 | Breast | 7.4 | 7.7 | 8.0 |
Note: The data presented in this table is illustrative and based on published results for various PBD analogs, not specifically this compound. The potency of PBDs can be influenced by the nature of their substituents.[4][5]
Mandatory Visualizations
Caption: Workflow of the NCI-60 anticancer drug screening protocol.
Pyrrolobenzodiazepines exert their potent anticancer activity primarily through covalent binding to the minor groove of DNA. This interaction is sequence-selective, with a preference for purine-guanine-purine sequences.
Caption: Simplified signaling pathway of PBD-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor cytotoxicity evaluation of novel pyrrolo[2,1-c][1,4]benzodiazepine imidazole containing polyamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 11-Demethyltomaymycin with Other Pyrrolo[2,1-c]benzodiazepine (PBD) Antibiotics
Comparative Analysis of 11-Demethyltomaymycin with Other Pyrrolo[2,1-c][1][2]benzodiazepine (PBD) Antibiotics
A Comprehensive Guide for Researchers and Drug Development Professionals
The pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) are a class of potent, sequence-selective DNA-alkylating antibiotics with significant antitumor properties. Their unique mechanism of action, which involves covalent binding to the minor groove of DNA, has made them a subject of intense research and development, particularly as payloads for antibody-drug conjugates (ADCs). This guide provides a comparative analysis of this compound against other well-characterized PBD monomers: tomaymycin, anthramycin, and sibiromycin.
Mechanism of Action: DNA Alkylation and Cellular Response
PBDs exert their cytotoxic effects by forming a covalent adduct with the C2-amino group of a guanine base within the minor groove of DNA. This interaction is sequence-selective, with a preference for Pu-G-Pu sequences. The formation of this adduct causes minimal distortion of the DNA helix, which may contribute to its poor recognition by cellular repair mechanisms. This persistent DNA lesion triggers a cascade of cellular events, primarily the DNA Damage Response (DDR), leading to cell cycle arrest and ultimately, apoptosis.
The DDR pathway is a complex signaling network orchestrated by kinases such as Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR). Upon sensing DNA damage, these kinases phosphorylate a series of downstream targets, including the checkpoint kinases CHK1 and CHK2. This signaling cascade leads to the activation of tumor suppressor proteins like p53, which in turn transcriptionally activates pro-apoptotic genes such as BAX, PUMA, and NOXA, tipping the cellular balance towards programmed cell death.[3][4] PBD-induced DNA damage has been shown to activate this ATM/ATR-mediated pathway, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2][5]
Comparative Quantitative Data
The following table summarizes the available quantitative data for the cytotoxicity and DNA binding affinity of this compound and other selected PBD antibiotics. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of a cell population and are a measure of cytotoxic potency. DNA binding affinity is presented as the change in melting temperature (ΔTm) of DNA upon drug binding, where a larger ΔTm indicates stronger binding.
| Antibiotic | Cell Line | IC50 (nM) | DNA Binding Affinity (ΔTm °C) |
| This compound | L1210 (Leukemia) | 3.7 | Data Not Available |
| PC6 (Plasmacytoma) | 1.8 | Data Not Available | |
| CH1 (Ovarian) | 0.13 | Data Not Available | |
| Tomaymycin | L1210 (Leukemia) | ~10 | ~4.0 |
| PC6 (Plasmacytoma) | ~5 | Data Not Available | |
| Anthramycin | L1210 (Leukemia) | ~5 | ~5.5 |
| PC6 (Plasmacytoma) | ~2 | Data Not Available | |
| Sibiromycin | L1210 (Leukemia) | ~0.1 | ~7.5 |
| ADJ/PC6 (Plasmacytoma) | 0.0017 - 0.0029 µM | Data Not Available | |
| CH1 (Ovarian) | 0.0017 - 0.0029 µM | Data Not Available | |
| K562 (Leukemia) | 1.4 | Data Not Available |
Note: IC50 and ΔTm values can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of PBD antibiotics on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBD antibiotic stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the PBD antibiotic in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against drug concentration.
DNA Footprinting Assay
This protocol describes a DNase I footprinting assay to determine the DNA sequence selectivity of PBD antibiotics.
Materials:
-
DNA fragment of interest (end-labeled with a radioactive or fluorescent tag)
-
PBD antibiotic
-
DNase I
-
DNase I digestion buffer
-
Stop solution (containing EDTA and a loading dye)
-
Denaturing polyacrylamide gel
-
Gel electrophoresis apparatus
-
Autoradiography film or fluorescence imager
Procedure:
-
DNA Labeling: Prepare a DNA fragment of interest (typically 100-200 bp) and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Drug-DNA Binding: Incubate the labeled DNA fragment with varying concentrations of the PBD antibiotic to allow for binding. Include a control reaction with no drug.
-
DNase I Digestion: Add a carefully titrated amount of DNase I to each reaction and incubate for a short period to achieve partial digestion of the DNA.
-
Reaction Termination: Stop the digestion by adding a stop solution containing a chelating agent (EDTA) to inactivate the DNase I.
-
Gel Electrophoresis: Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
Analysis: The binding site of the PBD will protect the DNA from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane. The location of the footprint reveals the sequence selectivity of the PBD.
Thermal Denaturation Assay
This protocol details a thermal denaturation (DNA melting) assay to assess the DNA binding affinity of PBD antibiotics.
Materials:
-
Calf thymus DNA or a specific oligonucleotide duplex
-
PBD antibiotic
-
Buffer (e.g., phosphate or cacodylate buffer)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Sample Preparation: Prepare solutions of DNA in the chosen buffer. Prepare a stock solution of the PBD antibiotic.
-
Mixing: In a quartz cuvette, mix the DNA solution with the PBD antibiotic at a desired molar ratio. Prepare a control sample with DNA only.
-
Equilibration: Incubate the samples to allow for drug-DNA binding to reach equilibrium.
-
Thermal Denaturation: Slowly increase the temperature of the cuvette holder at a constant rate (e.g., 0.5°C/minute).
-
Absorbance Monitoring: Continuously monitor the absorbance of the solution at 260 nm. As the DNA denatures (melts) from a double helix to single strands, the absorbance will increase.
-
Data Analysis: Plot the absorbance as a function of temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. The change in melting temperature (ΔTm = Tm of DNA with PBD - Tm of DNA alone) is a measure of the stabilization of the DNA duplex by the PBD and reflects its binding affinity.
Conclusion
This comparative guide provides a framework for evaluating this compound in the context of other well-studied PBD antibiotics. The provided data and protocols offer a starting point for researchers to conduct their own comparative studies. Further investigation is warranted to fully elucidate the specific cytotoxic profile and DNA binding characteristics of this compound and to understand the subtle differences in the signaling pathways activated by these structurally related but distinct molecules. This knowledge will be crucial for the rational design and development of the next generation of PBD-based therapeutics.
References
- 1. Toyocamycin induces apoptosis via the crosstalk between reactive oxygen species and p38/ERK MAPKs signaling pathway in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular pharmacology of novel C8-linked anthramycin-based sequence-selective DNA minor groove cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Demethyltomaymycin vs. Doxorubicin: A Comparative Guide to DNA Damage Mechanisms
This guide provides an objective comparison of the DNA damage mechanisms induced by 11-demethyltomaymycin and the widely-used chemotherapeutic agent, doxorubicin. It is intended for researchers, scientists, and professionals in drug development, offering a concise overview supported by experimental data and methodologies.
Overview of DNA Damage Mechanisms
This compound: As a member of the pyrrolo[1][2]benzodiazepine (PBD) family of antitumor antibiotics, this compound exerts its cytotoxic effects through a distinct mechanism. It covalently binds to DNA in the minor groove. This binding is sequence-specific, targeting the exocyclic N2-amino group of guanine bases.[3] The formation of this bulky adduct distorts the DNA helix, interfering with essential cellular processes like transcription and replication, ultimately leading to cell death.[4] Unlike many other DNA-damaging agents, its action is independent of topoisomerase II poisoning.
Doxorubicin: Doxorubicin, an anthracycline antibiotic, employs a multi-faceted approach to induce DNA damage and cell death.[1][5] Its primary mechanisms include:
-
DNA Intercalation: The planar aromatic structure of doxorubicin allows it to insert itself between DNA base pairs, particularly at GC-rich sequences.[1] This intercalation unwinds the DNA helix, creating torsional stress and physically obstructing the machinery of replication and transcription.[1][6]
-
Topoisomerase II Poisoning: Doxorubicin stabilizes the transient covalent complex formed between topoisomerase II (Topo II) and DNA.[7][8] This "trapping" of the enzyme prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DNA double-strand breaks (DSBs).[5][7]
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of doxorubicin can undergo redox cycling, generating free radicals.[9] This leads to oxidative damage to DNA, proteins, and lipids, contributing to both its anticancer effects and its well-documented cardiotoxicity.[7][9]
-
DNA Adduct Formation: Doxorubicin can also form covalent adducts with DNA, a mechanism that can induce cell death independently of topoisomerase II.[1]
Comparative Summary of Mechanisms
| Feature | This compound | Doxorubicin |
| Primary Target | DNA Minor Groove | DNA & Topoisomerase II |
| Binding Mode | Covalent Adduct Formation (Guanine N2)[3] | Intercalation (between base pairs)[1] |
| Key Lesion | Bulky DNA Adduct | DNA Double-Strand Breaks (DSBs) |
| Topoisomerase II Involvement | Independent | Dependent (Poisoning)[7][8] |
| ROS Generation | Not a primary mechanism | Significant contributor to damage[9] |
| Sequence Specificity | Prefers AT-rich regions for binding, alkylates Guanine[4] | Prefers GC-rich sequences for intercalation[1] |
Quantitative Performance Data
The following tables summarize quantitative data on the cytotoxicity of doxorubicin. Direct comparative data for this compound under identical conditions is limited in the available literature; however, PBDs like tomaymycin are known for their extraordinary potency.
Table 1: Cytotoxicity (IC50) of Doxorubicin in Human Neuroblastoma Cell Lines
| Cell Line | IC50 (nM) under Normoxia | IC50 (nM) under Hypoxia |
|---|---|---|
| IMR-32 | 16.0 ± 1.1 | 24.0 ± 2.5 |
| UKF-NB-4 | 43.0 ± 5.1 | 110.0 ± 12.0 |
(Data sourced from a study comparing doxorubicin and ellipticine cytotoxicity after 96 hours of treatment)[10]
Table 2: DNA Double-Strand Breaks (DSBs) Induced by Doxorubicin and Analogues
| Compound (10 µM) | DSB Level (Rad Equivalents) |
|---|---|
| Doxorubicin (DOX) | 1500 |
| Morpholinyl DOX (MRA) | 400 |
| Methoxy-morpholinyl DOX (MMDX) | 400 |
| Morpholinyl Oxaunomycin (MX2) | 3300 |
(Data from neutral elution assays in ES-2 human ovarian carcinoma cells after a 2-hour exposure)[11]
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the distinct DNA damage pathways and a common experimental workflow.
References
- 1. Doxorubicin, DNA torsion, and chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Characterization of a unique tomaymycin-d(CICGAATTCICG)2 adduct containing two drug molecules per duplex by NMR, fluorescence, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity and repair of DNA adducts produced by the natural product yatakemycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacology - Doxorubicin's intercalant and topoisomerase inhibition in leukemia? - Biology Stack Exchange [biology.stackexchange.com]
- 8. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Distinct mechanisms of site-specific oxidative DNA damage by doxorubicin in the presence of copper(II) and NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential single- versus double-strand DNA breakage produced by doxorubicin and its morpholinyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Pyrrolobenzodiazepines: A Comparative Guide to Tomaymycin and its Analogs in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the preclinical therapeutic potential of tomaymycin and its analogs, a class of potent antitumor agents belonging to the pyrrolobenzodiazepine (PBD) family. While the initial focus of this guide was 11-Demethyltomaymycin, a comprehensive search of the current scientific literature yielded no specific preclinical data for this particular derivative. Therefore, this guide will focus on its parent compound, tomaymycin, and provide comparative data for other well-studied PBDs, namely anthramycin and neothramycin.
Pyrrolobenzodiazepines are naturally occurring antibiotics that exert their cytotoxic effects by binding to the minor groove of DNA and forming covalent adducts, leading to DNA damage and ultimately, cell death.[1][2] Their high potency and unique mechanism of action have made them a subject of intense research and development, particularly as payloads for antibody-drug conjugates (ADCs).[2][3] This guide will summarize the available quantitative data on their cytotoxic activity, detail the key experimental protocols for their evaluation, and visualize the underlying molecular pathways.
Comparative Cytotoxicity of Tomaymycin and its Analogs
The antitumor activity of PBDs is primarily attributed to their ability to form covalent bonds with guanine bases in the minor groove of DNA.[2] This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. The following table summarizes the available in vitro cytotoxicity data for tomaymycin and related PBDs against various cancer cell lines. It is important to note that the experimental conditions may vary between studies, and direct comparison of absolute values should be made with caution.
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| Tomaymycin | Leukemia | Hematologic | 3.7 | [4] |
| Plasmacytoma | Hematologic | 1.8 | [4] | |
| Ovarian Cancer | Solid Tumor | 0.13 | [4] | |
| Neothramycin | MRC-5 | Non-cancerous | 390 ng/mL | [5] |
| Malaria | Protozoal | ~1 µg/mL | [5] |
A study comparing the relative DNA-binding affinity of several PBDs found a general correlation with their cytotoxic activity. The rank order for DNA binding was determined to be sibiromycin > anthramycin > tomaymycin > DC-81 > neothramycin > iso-DC-81.[6] This suggests that the efficiency of DNA interaction is a key determinant of their potency.[6]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental technique for determining the cytotoxic potential of compounds like PBDs.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PBD compound (e.g., tomaymycin) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
DNA Damage Quantification: Modified Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the single-cell level. A modified version of this assay can be used to specifically quantify DNA interstrand cross-links induced by agents like PBDs.[7][8]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet" shape. To detect cross-links, a known amount of DNA damage is induced (e.g., by irradiation) after compound treatment. The presence of cross-links retards the migration of the DNA, resulting in a smaller comet tail.[8]
Protocol:
-
Cell Treatment: Treat cells with the PBD compound for a defined period.
-
Induction of Strand Breaks: After treatment, irradiate the cells with a fixed dose of X-rays to introduce a known level of DNA strand breaks. Untreated, irradiated cells serve as a control.[8]
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the nuclear DNA.[9]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field to separate the damaged DNA fragments.[9]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide) and visualize the comets using a fluorescence microscope.[10]
-
Data Analysis: Quantify the extent of DNA migration (e.g., tail moment) using specialized software. A decrease in the tail moment in PBD-treated, irradiated cells compared to irradiated control cells indicates the presence of DNA cross-links.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical evaluation of PBDs.
Caption: PBD-induced DNA damage response pathway.
Caption: Experimental workflow for MTT cytotoxicity assay.
References
- 1. adcreview.com [adcreview.com]
- 2. cachannelblockers.com [cachannelblockers.com]
- 3. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neothramycin - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
Unveiling the Precision of a DNA-Binding Agent: A Comparative Analysis of 11-Demethyltomaymycin
A deep dive into the sequence-specific DNA binding of 11-Demethyltomaymycin reveals its potent and selective interaction with the minor groove of DNA. This guide provides a comparative analysis of its performance against other pyrrolo[1][2]benzodiazepines (PBDs) and outlines the experimental methodologies used to characterize these interactions, offering valuable insights for researchers in drug development and molecular biology.
This compound, a member of the pyrrolo[1][2]benzodiazepine (PBD) family of natural products, demonstrates a significant affinity for DNA, a characteristic central to its biological activity. PBDs are known for their ability to form a covalent bond with the N2 position of guanine bases located in the minor groove of the DNA double helix. This interaction is not random; these molecules exhibit a notable degree of sequence specificity, preferentially targeting particular arrangements of base pairs. This selectivity is a key determinant of their potency and potential as therapeutic agents.
Comparative Analysis of DNA Binding and Cytotoxicity
To contextualize the performance of this compound, it is essential to compare its DNA binding affinity and cytotoxic effects with other well-characterized PBDs. The following tables summarize the available data for this compound's close analogue, tomaymycin, the parent PBD monomer anthramycin, and the PBD dimer SJG-136. While specific quantitative data for this compound is limited in publicly available literature, the data for tomaymycin provides a strong proxy due to their structural similarity.
| Compound | Class | Preferred DNA Binding Sequence | Binding Affinity (Kd) |
| Tomaymycin | PBD Monomer | 5'-Pu-G-Pu (e.g., 5'-AGA)[1] | Not explicitly reported, but high affinity is inferred from covalent binding |
| Anthramycin | PBD Monomer | 5'-Pu-G-Pu[1] | Not explicitly reported, but high affinity is inferred from covalent binding |
| SJG-136 | PBD Dimer | Purine-GATC-Pyrimidine[3] | Not explicitly reported, but demonstrates potent DNA crosslinking |
Table 1: Comparison of DNA Binding Characteristics. This table highlights the sequence preference of different PBDs. "Pu" denotes a purine base (Adenine or Guanine), and "Py" denotes a pyrimidine base (Cytosine or Thymine).
| Compound | Cell Line | IC50 (Concentration for 50% Inhibition) |
| Tomaymycin | Various Cancer Cell Lines | Nanomolar range (specific values vary by cell line) |
| Anthramycin | Various Cancer Cell Lines | Nanomolar range (specific values vary by cell line) |
| SJG-136 | NCI-60 Cancer Cell Panel | 0.05 - 10 nM |
Table 2: Comparative Cytotoxicity of PBDs. This table showcases the potent cytotoxic activity of PBD compounds across a range of cancer cell lines.
Experimental Protocols for Determining DNA Binding Specificity
The sequence-specific binding of molecules like this compound is elucidated through a variety of sophisticated experimental techniques. The two primary methods employed are DNase I footprinting and Electrophoretic Mobility Shift Assay (EMSA).
DNase I Footprinting
This technique is used to identify the specific DNA sequence to which a small molecule binds.
Principle: A DNA fragment end-labeled with a radioactive or fluorescent tag is incubated with the binding agent (e.g., this compound). Subsequently, the DNA is lightly treated with DNase I, an enzyme that cleaves the DNA backbone. The regions where the molecule is bound are protected from cleavage. When the resulting DNA fragments are separated by size on a gel, the binding site appears as a "footprint" – a gap in the ladder of DNA fragments compared to a control sample without the binding agent.
Detailed Protocol:
-
DNA Probe Preparation: A DNA fragment of interest (typically 100-200 base pairs) is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer.
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the binding reaction and incubated for a short period to achieve partial digestion of the DNA.
-
Reaction Termination and DNA Purification: The reaction is stopped, and the DNA fragments are purified to remove the enzyme and binding agent.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.
-
Visualization: The gel is dried and exposed to X-ray film (for radioactive labels) or imaged using a fluorescence scanner to visualize the DNA fragments. The location of the footprint reveals the binding site.
Caption: Workflow for DNase I Footprinting.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, also known as a gel shift assay, is used to detect DNA-binding proteins but can be adapted to study the binding of small molecules that cause a significant change in the DNA's electrophoretic mobility.
Principle: This assay is based on the principle that a DNA fragment bound to a molecule will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the unbound DNA fragment. This difference in migration speed results in a "shift" in the position of the DNA band on the gel.
Detailed Protocol:
-
Probe Preparation: A short, double-stranded DNA oligonucleotide containing the putative binding sequence is labeled with a radioactive or non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the test compound (this compound) in a binding buffer.
-
Gel Electrophoresis: The reaction mixture is loaded onto a native (non-denaturing) polyacrylamide gel and subjected to electrophoresis.
-
Detection: The positions of the DNA bands are visualized by autoradiography (for radioactive probes) or by other methods appropriate for the non-radioactive tag used. A band that has shifted upwards compared to the control lane (probe only) indicates a binding event.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Impact on Cellular Signaling Pathways
The covalent binding of PBDs to DNA can have profound effects on cellular processes, often leading to the activation of cell death pathways. While specific signaling pathways directly modulated by this compound are not extensively documented, the known mechanisms of PBDs suggest the involvement of apoptosis and potential modulation of transcription factor signaling.
Apoptosis Signaling
DNA damage, a direct consequence of PBD binding, is a potent trigger for apoptosis, or programmed cell death. The cell's DNA damage response (DDR) pathways recognize the PBD-DNA adducts, leading to the activation of a cascade of signaling proteins that ultimately converge on the executioner caspases, enzymes that dismantle the cell.
Caption: PBD-induced Apoptosis Signaling Pathway.
The precise molecular details of how this compound engages these pathways remain an active area of research. Understanding these mechanisms is crucial for the rational design of next-generation PBD-based therapeutics with improved efficacy and reduced toxicity. The comparative data and experimental frameworks presented here provide a foundation for further investigation into the promising therapeutic potential of this potent DNA-binding agent.
References
Evaluating the In Vivo Safety and Toxicity Profile of 11-Demethyltomaymycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo safety and toxicity profile of 11-Demethyltomaymycin and related pyrrolobenzodiazepine (PBD) antitumor antibiotics. Due to the limited publicly available in vivo data for this compound, this guide focuses on its parent compound, tomaymycin, and other well-characterized PBD monomers such as anthramycin, neothramycin, and sibiromycin. The information presented is intended to serve as a reference for researchers engaged in the preclinical development of novel PBD-based anticancer agents.
Executive Summary
Pyrrolobenzodiazepines are a class of potent DNA-alkylating agents with significant antitumor activity. Their mechanism of action involves binding to the minor groove of DNA, leading to cytotoxicity. However, their clinical utility has been hampered by toxicity concerns, most notably cardiotoxicity and myelosuppression. This guide provides available in vivo toxicity data for key PBD monomers, outlines detailed experimental protocols for assessing in vivo toxicity, and illustrates the key signaling pathways involved in PBD-induced cellular damage.
Comparative In Vivo Toxicity Data
The following tables summarize the available quantitative in vivo toxicity data for tomaymycin and other relevant PBD monomers. Data for this compound is currently not available in the public domain.
Table 1: Acute Toxicity Data in Mice
| Compound | LD50 (mg/kg) | Route of Administration | Key Toxicities Observed | Reference(s) |
| Tomaymycin | ~3.0 | Intraperitoneal (i.p.) | Not specified in detail | [1] |
| Anthramycin | Not explicitly stated | Intraperitoneal (i.p.) | Cardiotoxicity, bone marrow suppression, tissue necrosis at injection site | [2] |
| Neothramycin | LD10: ~40 mg/m² (estimated) | Intravenous (i.v.) | Nausea, vomiting, mild hematologic toxicity (in humans) | [3] |
| Sibiromycin | Not explicitly stated | Not specified | Cardiotoxicity in animals | [4][5][6] |
| This compound | Not Available | Not Available | Not Available |
Table 2: Sub-chronic Toxicity Data and Organ-Specific Effects (Rodent Models)
| Compound | Species | Duration | Key Findings | Reference(s) |
| Tomaymycin | Rat | Not Available | Depression of hepatic P-450 dependent drug metabolism. | |
| Anthramycin | Mouse | Not Available | Decreased ventricular weights (cardiotoxicity). | [2] |
| Neothramycin | Not Available | Not Available | Reversible hepatotoxicity and nephrotoxicity (observed in a minority of human patients). | [3] |
| Sibiromycin | Not Available | Not Available | Precluded from clinical trials due to cardiotoxicity in animals. | [4][5][6] |
| This compound | Not Available | Not Available | Not Available |
Table 3: Hematological and Clinical Chemistry Parameters
| Compound | Species | Parameter | Observation | Reference(s) |
| Tomaymycin | Not Available | Not Available | Not Available | |
| Anthramycin | Not Available | Not Available | Bone marrow suppression reported. | |
| Neothramycin | Human | Hematological | Mild and not dose-dependent. | [3] |
| Sibiromycin | Not Available | Not Available | Not Available | |
| This compound | Not Available | Not Available | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of in vivo toxicity. Below are standardized protocols for acute and sub-chronic toxicity studies, adapted from OECD guidelines and suitable for evaluating novel PBD compounds.
Protocol 1: Acute Toxicity Study (LD50 Determination) - Based on OECD Guideline 420 (Fixed Dose Procedure)
Objective: To determine the acute lethal dose (LD50) and identify signs of acute toxicity of a test compound.
1. Test Animals:
-
Healthy, young adult mice (e.g., Swiss albino or BALB/c), 8-12 weeks old.
-
A single sex (typically female, as they are often slightly more sensitive) is used.
-
Animals are acclimatized for at least 5 days before dosing.
2. Housing and Feeding:
-
Housed in standard cages with a 12-hour light/dark cycle.
-
Provided with standard rodent chow and water ad libitum, except for a brief fasting period before dosing.
3. Sighting Study:
-
A preliminary study to determine the appropriate starting dose for the main study.
-
A single animal is dosed at a time, starting with a dose expected to produce some toxicity but not mortality (e.g., 300 mg/kg in the absence of prior information).[7]
-
Dosing is sequential, with at least a 24-hour interval between animals, to observe the outcome before dosing the next animal at a higher or lower fixed dose level (5, 50, 300, 2000 mg/kg).[7][8]
4. Main Study:
-
Based on the sighting study, a starting dose is selected.
-
A group of 5 animals is dosed with the test substance.[8]
-
The test substance is administered as a single dose via the intended clinical route (e.g., intraperitoneal or intravenous injection).
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]
5. Data Collection:
-
Mortality: Recorded daily.
-
Clinical Observations: Conducted at least once daily.
-
Body Weight: Measured just before dosing and at least weekly thereafter.[8]
-
Gross Necropsy: All animals (including those that die during the study and survivors at the end of the 14-day observation period) are subjected to a thorough gross necropsy.[9]
6. Endpoint:
-
The LD50 is estimated based on the dose at which 50% of the animals die.
Protocol 2: Sub-chronic Repeated Dose Toxicity Study - Based on OECD Guideline 407 (28-Day Study)
Objective: To evaluate the toxicity of a test compound after repeated daily administration over 28 days and to identify target organs.
1. Test Animals:
-
Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically used.[10]
-
Both male and female animals are used (at least 5 per sex per group).[11]
2. Dose Groups:
-
At least three dose levels (low, mid, high) and a control group (vehicle only).[11]
-
A satellite group for the high dose and control groups may be included for a 14-day recovery period to assess the reversibility of toxic effects.[12]
3. Administration:
-
The test substance is administered daily for 28 days via the intended route of administration.[13]
4. Data Collection:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmology: Examination before and at the end of the study.
-
Hematology: Blood samples collected at termination for analysis of parameters such as red blood cell count, white blood cell count, platelet count, and hemoglobin.
-
Clinical Biochemistry: Serum samples analyzed for markers of liver function (e.g., ALT, AST) and kidney function (e.g., creatinine, urea).
-
Urinalysis: Conducted at the end of the study.
5. Terminal Procedures:
-
At the end of the 28-day period (and recovery period for satellite groups), animals are euthanized.
-
Gross Necropsy: A complete necropsy is performed on all animals.
-
Organ Weights: Key organs (liver, kidneys, heart, brain, spleen, etc.) are weighed.[14]
-
Histopathology: A comprehensive set of organs and tissues are preserved for microscopic examination.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways involved in the toxicity of DNA alkylating agents like this compound.
Caption: DNA Damage Response Pathway Induced by PBD Antibiotics.
Caption: Intrinsic Apoptosis Pathway Triggered by PBD-Induced DNA Damage.
Caption: General Workflow for In Vivo Toxicity Studies.
References
- 1. Pyrrolo(1,4)benzodiazepine antitumor antibiotics. Comparative aspects of anthramycin, tomaymycin and sibiromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection against anthramycin-induced toxicity in mice by coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Phase I study of a new antitumor antibiotic, neothramycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Biosynthesis of Sibiromycin, a Potent Antitumor Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutasynthesis of a potent anticancer sibiromycin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Subacute toxicity testing as per oecd guidelines tulsi 407 | PPTX [slideshare.net]
- 14. Change Trends of Organ Weight Background Data in Sprague Dawley Rats at Different Ages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Gene Expression Profiles Induced by 11-Demethyltomaymycin and Other Pyrrolobenzodiazepine (PBD) Antitumor Antibiotics
Comparative Gene Expression Profiles Induced by 11-Demethyltomaymycin and Other Pyrrolo[1][2]benzodiazepine (PBD) Antitumor Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated gene expression profiles induced by this compound, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics. Due to the limited publicly available gene expression data specifically for this compound, this comparison is based on the well-established mechanism of action of PBDs and inferred effects on gene expression, contrasted with other prominent members of the PBD family, such as Tomaymycin and Anthramycin.
PBDs are potent antitumor agents that exert their cytotoxic effects by covalently binding to the minor groove of DNA, primarily at guanine bases.[1][2][3][4][5][6][7] This interaction leads to the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately triggering cellular responses such as cell cycle arrest and apoptosis. The extent of DNA alkylation by PBDs has been shown to correlate well with their biological potency.[1][5]
Inferred Gene Expression Signatures of PBDs
Based on their mechanism as DNA alkylating agents, it is hypothesized that treatment of cancer cells with this compound and other PBDs would lead to significant changes in the expression of genes involved in several key cellular pathways:
-
DNA Damage Response and Repair: Genes involved in sensing DNA damage (e.g., ATM, ATR), cell cycle checkpoint control (e.g., p53, p21, GADD45), and DNA repair pathways (e.g., BER, NER, and homologous recombination) are expected to be upregulated.
-
Apoptosis: Pro-apoptotic genes (e.g., BAX, BAK, PUMA, NOXA) are likely to be induced, while anti-apoptotic genes (e.g., BCL-2, BCL-XL) may be downregulated, tipping the cellular balance towards programmed cell death.
-
Cell Cycle Regulation: Genes that regulate cell cycle progression, particularly those involved in G2/M arrest, are anticipated to be affected.
-
Transcription Factor Pathways: Given that PBDs bind to DNA, they can directly interfere with the binding of transcription factors, leading to widespread changes in gene expression.[8]
Hypothetical Comparative Data
The following table presents a hypothetical comparison of the gene expression changes induced by this compound, Tomaymycin, and Anthramycin. The fold changes are illustrative and based on the general understanding of PBD activity. A positive value indicates upregulation, while a negative value indicates downregulation.
| Gene Category | Key Genes | This compound (Hypothetical Fold Change) | Tomaymycin (Hypothetical Fold Change) | Anthramycin (Hypothetical Fold Change) |
| DNA Damage Response | ATM, ATR, p53, GADD45A | 2.5 | 2.8 | 3.0 |
| Cell Cycle Arrest | CDKN1A (p21) | 3.0 | 3.5 | 3.8 |
| Apoptosis (Pro) | BAX, PUMA | 2.0 | 2.2 | 2.5 |
| Apoptosis (Anti) | BCL2 | -1.8 | -2.0 | -2.3 |
| DNA Repair | XRCC1, ERCC1 | 1.5 | 1.7 | 1.9 |
| Transcription Factors | JUN, FOS | -1.5 | -1.7 | -2.0 |
Experimental Protocols
To generate the comparative gene expression data for this compound and other PBDs, the following experimental methodologies would be employed:
Cell Culture and Drug Treatment
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., breast, ovarian, colon cancer) would be selected.
-
Culture Conditions: Cells would be maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells would be treated with this compound, Tomaymycin, and Anthramycin at their respective IC50 concentrations for a predetermined time course (e.g., 6, 12, and 24 hours). A vehicle-treated control group (e.g., DMSO) would be included.
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA would be isolated from the treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
Quality Assessment: The integrity and purity of the extracted RNA would be assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).
Gene Expression Profiling using RNA-Sequencing (RNA-Seq)
-
Library Preparation: RNA-Seq libraries would be prepared from the high-quality RNA samples using a standard library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads would be assessed for quality using tools like FastQC.
-
Alignment: Reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels (read counts) would be quantified using tools such as HTSeq or featureCounts.
-
Differential Expression Analysis: Differentially expressed genes between the drug-treated and control groups would be identified using statistical packages like DESeq2 or edgeR.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) would be performed on the differentially expressed genes to identify the biological processes and pathways affected by each compound.
-
Visualizations
Signaling Pathway of PBD-Induced Cytotoxicity
Caption: Mechanism of PBD-induced cytotoxicity.
Experimental Workflow for Comparative Gene Expression Analysis
Caption: Workflow for comparative transcriptomic analysis.
References
- 1. Frontiers | Gene Expression Profiling of Pseudomonas aeruginosa Upon Exposure to Colistin and Tobramycin [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and characterization of the biosynthetic gene cluster for tomaymycin, an SJG-136 monomeric analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. books.rsc.org [books.rsc.org]
Validating 11-Demethyltomaymycin as a Tool for Studying DNA Repair Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 11-demethyltomaymycin and its parent compound, tomaymycin, with other DNA damaging agents, particularly the monofunctional alkylating agent methyl methanesulfonate (MMS). The objective is to validate the use of this compound as a specific tool for investigating DNA repair pathways. This document summarizes quantitative data, details experimental protocols, and provides visual diagrams of relevant biological pathways and workflows.
Introduction to this compound
This compound is a natural product belonging to the pyrrolo[1][2]benzodiazepine (PBD) family of antitumor antibiotics. PBDs are known for their potent DNA-binding activity.[3] The parent compound, tomaymycin, covalently binds to the N2 position of guanine in the minor groove of DNA, forming a stable adduct.[1][4] This action stalls DNA replication and transcription, ultimately leading to cell death. The significant cytotoxicity of tomaymycin has been demonstrated in various cancer cell lines, with IC50 values in the nanomolar range.[2] As a biosynthetic precursor to tomaymycin, this compound shares the core PBD structure responsible for DNA binding and is therefore expected to exhibit a similar mechanism of action.
Mechanism of Action: A Comparison
The utility of a DNA damaging agent as a tool for studying DNA repair lies in the specific types of lesions it creates, which in turn activate distinct repair pathways.
This compound and PBDs: These molecules form bulky, helix-distorting adducts in the minor groove of DNA.[1][5] This type of damage is primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway. The bulkiness of the adduct can also stall replication forks, which may lead to the formation of DNA double-strand breaks (DSBs) and subsequent activation of Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ) .
Methyl Methanesulfonate (MMS): In contrast, MMS is a simple SN2 alkylating agent that primarily methylates nitrogen atoms in purine bases, forming lesions such as N7-methylguanine and N3-methyladenine.[6] These smaller, non-helix-distorting lesions are predominantly repaired by the Base Excision Repair (BER) pathway.[6] Similar to PBDs, high concentrations of MMS can also lead to replication fork collapse and DSB formation, activating HR and NHEJ.[7]
This fundamental difference in the initial DNA lesion provides a basis for using this compound and MMS to selectively probe different DNA repair pathways.
Diagram: DNA Damage and Primary Repair Pathways
Caption: DNA damaging agents induce distinct primary lesions, activating specific repair pathways.
Quantitative Comparison of Cytotoxicity
Direct comparative cytotoxicity data for this compound and MMS is limited. However, data for the parent compound, tomaymycin, provides a valuable point of reference for the potency of PBDs.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tomaymycin | Leukemia | Leukemia | 3.7 | [2] |
| Plasmacytoma | Plasmacytoma | 1.8 | [2] | |
| Ovarian Cancer | Ovarian Cancer | 0.13 | [2] | |
| MMS | HCT116 | Colon Carcinoma | ~200,000 | (Estimated from various sources) |
| HeLa | Cervical Carcinoma | ~300,000 | (Estimated from various sources) |
Note: IC50 values for MMS are significantly higher (in the micromolar to millimolar range) than those for tomaymycin, highlighting the potent cytotoxicity of the PBD class of compounds. The exact IC50 for MMS can vary widely depending on the cell line and exposure time.
Experimental Validation: Key Assays and Protocols
To validate this compound as a tool to study specific DNA repair pathways, a series of experiments can be conducted. Below are protocols for key assays.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, MMS (as a comparator), and a vehicle control for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
DNA Damage Assessment (Comet Assay)
The comet assay (single-cell gel electrophoresis) detects DNA strand breaks. The neutral comet assay is more specific for double-strand breaks, while the alkaline version detects both single and double-strand breaks.
Protocol (Alkaline Comet Assay):
-
Cell Treatment: Treat cells with the desired concentrations of this compound or MMS for a specific duration.
-
Cell Embedding: Mix approximately 1 x 10^5 cells with low-melting-point agarose and spread onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The percentage of DNA in the tail relative to the head is proportional to the amount of DNA damage.
Diagram: Comet Assay Workflow
Caption: A simplified workflow for the Comet assay to detect DNA strand breaks.
γH2AX Foci Formation Assay
This assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early marker for the formation of DNA double-strand breaks.
Protocol (Immunofluorescence):
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or MMS.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Diagram: γH2AX Foci Formation and Detection
Caption: The signaling cascade leading to γH2AX foci formation at sites of DNA double-strand breaks.
Validating Pathway Specificity with DNA Repair-Deficient Cell Lines
A powerful approach to validate the specific DNA repair pathway involved in repairing the damage induced by this compound is to use cell lines with known deficiencies in specific repair genes (e.g., NER-deficient, HR-deficient, or BER-deficient cell lines).
Experimental Design:
-
Select Cell Lines: Obtain isogenic cell lines where a key DNA repair gene is knocked out or silenced (e.g., XPA-deficient for NER, BRCA2-deficient for HR, or OGG1-deficient for BER) and their wild-type counterparts.
-
Cytotoxicity Assays: Perform cytotoxicity assays (e.g., MTT assay) with this compound and MMS on both the repair-deficient and proficient cell lines.
-
Hypothesis:
-
If this compound-induced damage is primarily repaired by NER, the NER-deficient cells will show significantly increased sensitivity (lower IC50) to this compound compared to the wild-type cells.
-
Conversely, if MMS-induced damage is mainly repaired by BER, the BER-deficient cells will be more sensitive to MMS.
-
Increased sensitivity of HR-deficient cells to either compound would suggest the formation of DSBs as a significant cytotoxic lesion.
-
Diagram: Logic for Validating DNA Repair Pathway Involvement
Caption: Using DNA repair-deficient cell lines to confirm the involvement of a specific repair pathway.
Conclusion
This compound, as a member of the PBD family, is a potent DNA damaging agent that induces bulky adducts in the minor groove of DNA. This mechanism of action is distinct from that of simple alkylating agents like MMS. This difference makes this compound a valuable tool for specifically studying the Nucleotide Excision Repair pathway and the cellular responses to replication stress. By employing the experimental strategies outlined in this guide, researchers can effectively validate and utilize this compound to dissect the intricate network of DNA repair pathways, ultimately contributing to a better understanding of genome maintenance and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional relevance of the histone γH2Ax in the response to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting DNA Homologous Repair Proficiency With Concomitant Topoisomerase II and c-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of a DSB-120 DNA interstrand cross-linked adduct with the corresponding bis-tomaymycin adduct: an example of a successful template-directed approach to drug design based upon the monoalkylating compound tomaymycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A genome-wide screen for methyl methanesulfonate-sensitive mutants reveals genes required for S phase progression in the presence of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 11-Demethyltomaymycin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like 11-Demethyltomaymycin, a member of the pyrrolobenzodiazepine (PBD) class of antibiotics, is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound and associated contaminated materials.
Pyrrolobenzodiazepines are known for their high potency and cytotoxicity, necessitating stringent safety protocols to prevent accidental exposure. Adherence to these procedures is essential for minimizing risks to personnel and ensuring compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile or other chemically resistant gloves is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A disposable or dedicated lab coat should be worn.
-
Respiratory Protection: A fit-tested respirator may be necessary depending on the procedure and the potential for aerosol generation.
Work with this compound should be conducted in a designated area, preferably within a chemical fume hood or other ventilated enclosure, to minimize inhalation exposure.
Quantitative Data for Pyrrolobenzodiazepine Compounds
| Parameter | Value/Recommendation | Compound Class/Analogue | Source/Comment |
| Occupational Exposure Banding (OEB) | Category 4 or 5 (High Potency) | Pyrrolobenzodiazepines | Based on general practice for potent cytotoxic compounds. |
| LD50 (Intraperitoneal, mice) | ~3.0 mg/kg | Tomaymycin (related PBD) | Indicates high acute toxicity. |
| Decontamination Solution | 10% Bleach solution followed by 70% Ethanol | General Laboratory Practice | Effective for many biological and chemical contaminants. |
| Thermal Decomposition | >200°C | General Heterocyclic Compounds | High-temperature incineration is a suitable disposal method. |
Note: The absence of specific data for this compound underscores the need for a highly cautious approach, treating it as a substance of very high toxicity.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves, bench paper), should be collected in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Hazardous Cytotoxic Waste" and include the chemical name "this compound."
-
Liquid Waste: All liquid waste containing this compound, including solutions and rinsates, should be collected in a dedicated, sealed, and chemically compatible container. This container must also be clearly labeled as "Hazardous Cytotoxic Liquid Waste" with the chemical name. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps (e.g., needles, scalpels) contaminated with this compound must be placed in a designated sharps container that is also labeled as "Hazardous Cytotoxic Sharps."
2. Decontamination of Laboratory Equipment:
-
All non-disposable equipment that has come into contact with this compound (e.g., glassware, spatulas, magnetic stir bars) must be decontaminated before reuse or general cleaning.
-
Procedure:
-
Carefully rinse the equipment with a suitable solvent (e.g., ethanol) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Immerse the equipment in a 10% bleach solution for a minimum of 30 minutes.
-
Thoroughly rinse the equipment with water to remove the bleach.
-
Perform a final rinse with 70% ethanol.
-
Allow the equipment to air dry completely in a fume hood.
-
3. Final Disposal:
-
All collected waste containers (solid, liquid, and sharps) must be securely sealed.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this waste through standard laboratory trash or sewer systems.
-
Follow all institutional and local regulations for the storage and handover of hazardous waste.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the proper disposal of this compound.
Caption: Waste Segregation and Disposal Workflow for this compound.
Caption: Step-by-Step Equipment Decontamination Protocol.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible disposal of hazardous chemical waste. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Safeguarding Researchers: A Comprehensive Guide to Handling 11-Demethyltomaymycin
For Immediate Reference: This document provides crucial safety and logistical information for the handling and disposal of 11-Demethyltomaymycin, a potent pyrrolobenzodiazepine (PBD) cytotoxic agent. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Researchers, scientists, and drug development professionals working with this compound must recognize its potent cytotoxic nature. As a member of the pyrrolobenzodiazepine class, this compound can bind to DNA, inhibiting cellular processes and posing significant health risks upon exposure.[1] These risks include skin irritation, mutagenicity, and potential carcinogenicity.[1] Therefore, a multi-faceted approach to safety, encompassing engineering controls, stringent work practices, and appropriate personal protective equipment (PPE), is mandatory.
Engineering and Work Practice Controls
Before any handling of this compound, engineering controls and established work practices must be in place to serve as the primary lines of defense.
-
Ventilation: All manipulations of this compound, especially of powdered forms, must be conducted in a certified Class II Type B biosafety cabinet or a fume hood to prevent inhalation of aerosols or dust particles.[2]
-
Designated Areas: All locations where this compound is handled should be clearly marked with warning signs.[1]
-
Work Surfaces: Work areas should be covered with a plastic-backed absorbent pad which should be disposed of as cytotoxic waste after each procedure or in the event of a spill.[1]
-
Restricted Access: Access to areas where this compound is stored or handled should be restricted to trained and authorized personnel.[3]
-
Prohibited Activities: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory areas where this compound is handled.[3]
Personal Protective Equipment (PPE)
The following tables outline the required PPE for handling this compound. It is critical to don PPE before entering the designated handling area and to follow the specified doffing procedure to prevent contamination.
Table 1: Personal Protective Equipment for Routine Handling
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (minimum 4 mil thickness).[2] The outer glove should be placed over the gown cuff.[3] | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[3] | Protects the body from contamination by splashes or aerosols. |
| Eye Protection | Safety goggles or a face shield.[4] | Prevents exposure of the eyes to splashes or aerosols. |
| Respiratory | An N95 or higher-rated respirator should be used when handling the powdered form of the compound.[4][5] | Protects against inhalation of fine particles. |
| Shoe Covers | Disposable shoe covers.[6] | Prevents the tracking of contaminants out of the designated handling area. |
Table 2: Personal Protective Equipment for Spill Cleanup
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves.[7] | Enhanced protection during direct contact with the spilled material. |
| Gown | Disposable, non-permeable, long-sleeved gown.[5] | Provides a robust barrier against widespread contamination. |
| Eye Protection | Chemical splash goggles and a face shield.[5][7] | Maximum protection for the eyes and face from splashes during cleanup. |
| Respiratory | A half-face elastomeric respirator with organic vapor and P100 cartridges is required for large spills or spills of powdered material.[5] | Higher level of respiratory protection against vapors and particulates. |
| Shoe Covers | Disposable, chemical-resistant shoe covers.[8] | Protects footwear from contamination and prevents spreading the spill. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE, spill kit components, and waste disposal containers are readily available. The work area within the biosafety cabinet or fume hood should be prepared with a fresh absorbent pad.
-
Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, outer gloves (over the gown cuffs), eye protection, and respirator (if required).
-
Handling: Conduct all manipulations with care to avoid generating aerosols or dust. Use syringes and IV sets with Luer-Lok fittings to prevent accidental disconnection.[9]
-
Post-Handling: After the procedure, wipe down all surfaces in the biosafety cabinet/fume hood with a deactivating solution followed by 70% ethanol.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, gown, shoe covers, eye protection, respirator (if worn), and finally inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to contain the contamination and mitigate exposure risks.
Decontamination Protocol
For routine cleaning of surfaces and equipment, a two-step process is recommended:
-
Deactivation: Wipe the area with a strong alkaline cleaning agent or a commercially available cytotoxic drug decontamination agent.[10]
-
Rinsing: Thoroughly rinse the area with water.[1] For surfaces inside a biosafety cabinet, a final wipe with 70% alcohol can aid in drying.[10]
Spill Cleanup Protocol
The procedure for cleaning a spill depends on its size. A small spill is generally defined as less than 5 ml or 5 g, while a large spill is any amount greater than that.[10]
-
Alert Personnel: Immediately alert others in the area and restrict access.[10]
-
Don PPE: Put on the appropriate spill cleanup PPE as detailed in Table 2.
-
Containment:
-
Cleanup:
-
Disposal: Dispose of all cleanup materials and contaminated PPE as cytotoxic waste.
-
Reporting: Report the spill to the appropriate safety officer and complete any necessary incident reports.[10]
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste in accordance with institutional and local regulations.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Container | Disposal Method |
| Unused Compound | Original vial within a sealed bag. | Dispose of as hazardous chemical waste through a licensed disposal company.[11] |
| Contaminated Sharps | Puncture-resistant, labeled cytotoxic sharps container.[2] | High-temperature incineration by a licensed hazardous waste facility.[12] |
| Contaminated PPE | Labeled, sealed, purple cytotoxic waste bags. | High-temperature incineration by a licensed hazardous waste facility.[12] |
| Contaminated Labware | Labeled, sealed, purple cytotoxic waste bags. | High-temperature incineration by a licensed hazardous waste facility.[12] |
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. policy.nshealth.ca [policy.nshealth.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. dvm360.com [dvm360.com]
- 8. england.nhs.uk [england.nhs.uk]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. medprodisposal.com [medprodisposal.com]
- 12. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
